Product packaging for Mepregenol diacetate(Cat. No.:CAS No. 3116-07-2)

Mepregenol diacetate

Cat. No.: B1208709
CAS No.: 3116-07-2
M. Wt: 428.6 g/mol
InChI Key: SDHHPVPFUVQWKY-AVHYYFBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mepregenol diacetate (also known as Acetomepregenol, ACM, or Diamol) is a synthetic pregnane steroid and a derivative of progesterone and 17α-hydroxyprogesterone . This progestin medication has been used in clinical and veterinary settings, notably in Russia, for the treatment of various gynecological conditions and, in combination with an estrogen, as a method of birth control . It has also been specifically studied for the treatment of threatened abortion . Its chemical structure is C26H36O5 with a molecular weight of 428.57 g/mol . Research Applications: • Reproductive Health Research: Utilized in studies concerning oral contraception and the management of gynecological disorders . • Therapeutic Research: Investigated for its potential use in supporting pregnancy in cases of threatened and habitual miscarriage . • Veterinary Research: Applied in veterinary medicine for purposes such as estrus synchronization in animals . Mechanism of Action: Based on its chemical structure, which lacks a C3 ketone group, this compound is considered a probable prodrug . It is believed to be metabolized in the body to its active form, megestrol acetate, which is a well-known progestin . Megestrol acetate functions primarily as an agonist for the progesterone receptor and also exhibits a strong affinity for glucocorticoid receptors, which can influence appetite and inflammatory responses . Handling and Storage: This product is intended for Industrial and Scientific Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Handle with suitable protective equipment in a well-ventilated area. For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, ideally refrigerated at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O5 B1208709 Mepregenol diacetate CAS No. 3116-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHHPVPFUVQWKY-AVHYYFBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953248
Record name Acetomepregenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3116-07-2
Record name Acetomepregenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3116-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepregenol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetomepregenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOMEPREGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI0G99BDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mepregenol Diacetate: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically pertaining to Mepregenol diacetate is limited in publicly available scientific literature. This guide leverages data on Megestrol acetate, a structurally and functionally similar synthetic progestin, as a primary surrogate to elucidate the probable mechanism of action of this compound. This approach is taken due to the scarcity of direct research on this compound. All data and mechanisms described herein should be interpreted with this consideration.

Introduction

This compound is a synthetic progestational agent. As a derivative of progesterone, its primary mechanism of action is centered on its interaction with steroid hormone receptors, leading to downstream effects on cellular signaling and gene expression.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing parallels from its close analog, Megestrol acetate. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Receptor Binding and Signaling

The physiological effects of this compound are primarily mediated through its binding to and modulation of various nuclear hormone receptors.

Progesterone Receptor (PR) Agonism

As a progestin, the principal mechanism of action of this compound is its agonist activity at the progesterone receptor (PR).[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[6] This interaction is the foundation for its effects on the reproductive system and its use in certain hormone-dependent conditions.[7][8]

Glucocorticoid Receptor (GR) Interaction

This compound, similar to Megestrol acetate, exhibits significant cross-reactivity with the glucocorticoid receptor (GR).[9] This binding can elicit glucocorticoid-like effects, which may contribute to some of its therapeutic actions and side effects.[10] The affinity for the GR is a critical aspect of its pharmacological profile.

Other Steroid Receptor Interactions

Evidence suggests that synthetic progestins can also interact with other steroid receptors, albeit typically with lower affinity. These may include the androgen receptor (AR). The extent of these interactions can contribute to the overall pharmacological and toxicological profile of the compound.

Signaling Pathways

The binding of this compound to its cognate receptors initiates a cascade of intracellular signaling events that ultimately alter cellular function.

Genomic Signaling Pathway

The classical mechanism of action for steroid hormones like this compound is through genomic signaling. This involves the direct regulation of gene expression by the activated steroid receptor-ligand complex in the nucleus.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Mepregenol_diacetate Mepregenol diacetate PR_GR Progesterone Receptor (PR) Glucocorticoid Receptor (GR) Mepregenol_diacetate->PR_GR Binds to receptor Receptor_Complex Activated Receptor- Ligand Complex PR_GR->Receptor_Complex Dissociation of HSP HSP Heat Shock Proteins HSP->PR_GR PRE_GRE Progesterone/Glucocorticoid Response Element (PRE/GRE) Receptor_Complex->PRE_GRE Translocates to nucleus and binds to DNA Gene_Transcription Modulation of Gene Transcription PRE_GRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Altered Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response

Diagram 1: Genomic Signaling Pathway of this compound.

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

A key pharmacological effect of this compound is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, it inhibits the release of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[4][11] This leads to a reduction in gonadal steroid production.[12]

Mepregenol_diacetate Mepregenol diacetate Hypothalamus Hypothalamus Mepregenol_diacetate->Hypothalamus Negative Feedback Pituitary Pituitary Mepregenol_diacetate->Pituitary Negative Feedback Hypothalamus->Pituitary Stimulates (+) [GnRH] Gonads Gonads Pituitary->Gonads Stimulates (+) [LH, FSH] Gonads->Hypothalamus Negative Feedback Gonads->Pituitary Negative Feedback GnRH GnRH LH_FSH LH & FSH Steroid_Hormones Gonadal Steroid Hormones

Diagram 2: Suppression of the HPG Axis by this compound.

Quantitative Data

The following tables summarize quantitative data for Megestrol acetate, which is used here as a surrogate for this compound.

ReceptorLigandBinding Affinity (Relative to Dexamethasone)Reference
Glucocorticoid ReceptorMegestrol acetate46%[9]
Glucocorticoid ReceptorCortisol25%[9]
HormoneTreatmentMean Percentage Change from BaselineP-valueReference
Luteinizing Hormone (LH)Megestrol acetate (800 mg/day for 12 weeks)-49.0%<0.001[13]
Follicle-Stimulating Hormone (FSH)Megestrol acetate (800 mg/day for 12 weeks)No significant change-[13]
Adrenocorticotropic Hormone (ACTH)Megestrol acetate (800 mg/day for 12 weeks)-89.5%<0.001[13]
CortisolMegestrol acetate (800 mg/day for 12 weeks)-90.8%<0.001[13]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to specific steroid receptors.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prepare_Receptor Prepare receptor source (e.g., cell lysate, purified receptor) Incubate Incubate receptor, radioligand, and unlabeled competitor Prepare_Receptor->Incubate Prepare_Ligands Prepare radiolabeled ligand (e.g., ³H-progesterone) and varying concentrations of unlabeled This compound Prepare_Ligands->Incubate Separate Separate bound from free radioligand (e.g., filtration, centrifugation) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Generate competition curve and calculate IC₅₀ and Ki values Quantify->Analyze

Diagram 3: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: A source of the target receptor (e.g., progesterone receptor) is prepared. This can be a crude cell lysate from a cell line expressing the receptor or a purified receptor preparation.[14]

  • Ligand Preparation: A known concentration of a high-affinity radiolabeled ligand for the receptor is prepared. A series of dilutions of the unlabeled test compound (this compound) are also prepared.[15]

  • Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled this compound are incubated together to allow binding to reach equilibrium.[14]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.[15]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[14]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Measurement of Serum Gonadotropin Levels

This protocol outlines the general procedure for quantifying LH and FSH levels in serum samples from subjects treated with this compound.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at baseline and at specified time points during treatment with this compound. Serum is separated by centrifugation.[16]

  • Assay Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), are commonly used. These assays utilize specific antibodies that bind to LH and FSH.[17]

  • Procedure (ELISA example):

    • Wells of a microplate are coated with a capture antibody specific for the target hormone (LH or FSH).

    • Serum samples and standards of known hormone concentrations are added to the wells.

    • A second, enzyme-labeled detection antibody that also binds to the hormone is added.

    • A substrate for the enzyme is added, which produces a measurable signal (e.g., color change).

    • The intensity of the signal is proportional to the concentration of the hormone in the sample.

  • Data Analysis: A standard curve is generated using the known concentrations of the standards. The hormone concentrations in the patient samples are then determined by interpolating their signal values on the standard curve.[18] Changes in hormone levels from baseline are then calculated.

Conclusion

The mechanism of action of this compound, inferred from data on Megestrol acetate, is multifaceted, involving primary agonism at the progesterone receptor and significant interaction with the glucocorticoid receptor. Its dominant physiological effect is the suppression of the hypothalamic-pituitary-gonadal axis, leading to reduced gonadotropin and gonadal steroid levels. Further research is required to delineate the specific binding affinities and downstream signaling effects of this compound to fully characterize its pharmacological profile. The experimental frameworks provided in this guide offer a basis for such future investigations.

References

Unveiling the Synthetic Route to Mepregenol Diacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mepregenol diacetate, a steroidal progestin. The synthesis is a multi-step process commencing from readily available steroid precursors, culminating in the diacetylated final product. This document details the core synthetic transformations, including key intermediates, reaction conditions, and available quantitative data, to support research and development in this area.

Overview of the Synthetic Strategy

The synthesis of this compound originates from Megestrol acetate. The core of the synthesis involves the strategic modification of the C6-methyl group of Megestrol acetate to introduce a second acetate functionality. The likely synthetic pathway proceeds through two key stages:

  • Synthesis of Megestrol Acetate: This initial phase focuses on the preparation of the pivotal intermediate, Megestrol acetate, from a suitable starting material.

  • Conversion of Megestrol Acetate to this compound: This stage involves the hydroxylation of the 6-methyl group of Megestrol acetate, followed by acetylation to yield the final this compound.

This guide will dissect each stage, presenting the experimental details and data in a structured format.

Stage 1: Synthesis of Megestrol Acetate

Two primary routes for the synthesis of Megestrol acetate are prominently described in the literature, starting from either 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione or 6-ketone-17α-acetoxyprogesterone.

Route A: From 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

This pathway involves the isomerization of the exocyclic double bond at the C6 position to an endocyclic double bond, forming the characteristic Δ4,6-diene system of Megestrol acetate.

Experimental Protocol:

A suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium on carbon in ethanol and 4-methyl-1-cyclohexene is heated at reflux with stirring. The progress of the isomerization is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off from the hot solution. The filtrate is concentrated, and the crude Megestrol acetate is precipitated by the addition of water. The crude product is then purified by recrystallization from methanol and subsequently from acetone, with an activated carbon treatment to remove colored impurities.[1]

Quantitative Data:

ParameterValueReference
Starting Material17α-acetoxy-6-methylenepregn-4-ene-3,20-dione[1]
CatalystPalladium on carbon[1]
ReagentsSodium acetate, 4-methyl-1-cyclohexene[1]
SolventEthanol[1]
Reaction ConditionReflux[1]
Crude Yield98%[1]
Final Yield85%[1]
Melting Point217-220 °C[1]
Purity (HPLC)100.3%[1]

Logical Diagram of Synthesis Route A:

Synthesis_Route_A Start 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione Intermediate Megestrol Acetate (Crude) Start->Intermediate Isomerization (Pd/C, NaOAc, 4-methyl-1-cyclohexene, Ethanol, Reflux) Product Megestrol Acetate (Pure) Intermediate->Product Recrystallization (Methanol, Acetone, Activated Carbon)

Caption: Isomerization route to Megestrol Acetate.

Route B: From 6-ketone-17α-acetoxyprogesterone

This alternative synthesis involves a two-step process starting with the protection of the ketone groups, followed by a Grignard reaction and subsequent dehydration to introduce the C6-methyl group and the Δ6 double bond.[2]

Experimental Protocol:

  • Ketal Protection: 6-ketone-17α-acetoxyprogesterone is dissolved in an organic solvent (e.g., dichloromethane or toluene) and reacted with ethylene glycol in the presence of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid) to form the double ketal structure. The reaction is neutralized with a weak base like pyridine.[2]

  • Grignard Reaction and Dehydration: The protected intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide (RMgBr), in an organic solvent like tetrahydrofuran. The resulting Grignard adduct is then treated with a strong acid (e.g., hydrochloric or sulfuric acid) to hydrolyze the ketals, and induce dehydration, forming the Megestrol acetate crude product. The crude product is purified by recrystallization from a lower alcohol (e.g., ethanol) with activated carbon.[2]

Quantitative Data:

ParameterValueReference
Starting Material6-ketone-17α-acetoxyprogesterone[2]
Grignard ReagentMethylmagnesium bromide (RMgBr)[2]
SolventsDichloromethane, Toluene, Tetrahydrofuran[2]
Grignard Reaction Temp.50-55 °C[2]
Hydrolysis & Dehydration Temp.60-65 °C[2]
Overall Yield (two steps)80-85%[2]
Purity (HPLC)99.0-99.5%[2]
Melting Point213-220 °C[2]

Logical Diagram of Synthesis Route B:

Synthesis_Route_B Start 6-ketone-17α-acetoxyprogesterone Intermediate1 Double Ketal Intermediate Start->Intermediate1 Ketal Protection (Ethylene glycol, Triethyl orthoformate, Acid catalyst) Intermediate2 Megestrol Acetate (Crude) Intermediate1->Intermediate2 Grignard Reaction & Dehydration (RMgBr, Strong acid) Product Megestrol Acetate (Pure) Intermediate2->Product Recrystallization (Alcohol, Activated Carbon)

Caption: Grignard reaction route to Megestrol Acetate.

Stage 2: Conversion of Megestrol Acetate to this compound

Step 1: Hydroxylation of the 6-Methyl Group

The introduction of a hydroxyl group at the C6-methyl position of Megestrol acetate would yield 6-hydroxymethyl-17α-acetoxypregna-4,6-diene-3,20-dione. This transformation is an oxidation reaction.

Proposed Experimental Approach:

Based on analogous steroidal oxidations, this step could potentially be achieved using various oxidizing agents. A common method for the hydroxylation of allylic methyl groups in steroids involves the use of selenium dioxide. Other potential reagents could include chromium-based oxidants or enzymatic systems that mimic the metabolic pathway.

Logical Diagram of Hydroxylation Step:

Hydroxylation Start Megestrol Acetate Product 6-hydroxymethyl-17α-acetoxypregna-4,6-diene-3,20-dione Start->Product Hydroxylation (Oxidizing Agent)

Caption: Proposed hydroxylation of Megestrol Acetate.

Step 2: Acetylation of the 6-Hydroxymethyl Group

The final step in the synthesis is the acetylation of the newly introduced hydroxyl group to form this compound.

Proposed Experimental Protocol:

The 6-hydroxymethyl intermediate would be dissolved in a suitable solvent, such as pyridine or dichloromethane, and treated with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically carried out at room temperature or with gentle heating. The this compound product would then be isolated by extraction and purified by crystallization.

Logical Diagram of Acetylation Step:

Acetylation Start 6-hydroxymethyl-17α-acetoxypregna-4,6-diene-3,20-dione Product This compound Start->Product Acetylation (Acetic anhydride or Acetyl chloride)

References

Mepregenol Diacetate: A Technical Overview of its Chemical Properties, Structure, and Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepregenol diacetate, also known as acetomepregenol, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. As a derivative of 17α-hydroxyprogesterone, it is structurally related to other progestins like megestrol acetate. This technical guide provides a comprehensive overview of the available information on the chemical properties, structure, and the putative signaling pathway of this compound. While detailed experimental protocols and extensive quantitative spectral data are not widely available in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid. Based on its structure and the properties of related compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₂₆H₃₆O₅[1]
Molar Mass 428.57 g/mol [1]
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1]
Synonyms Acetomepregenol, Mepregenol 3,17-diacetate, 3β,17α-Diacetoxy-6-methylpregna-4,6-dien-20-one[1]
CAS Number 3116-07-2[1]
Appearance White to off-white crystalline powder (inferred)N/A
Melting Point Not reportedN/A
Solubility Sparingly soluble in water; Soluble in organic solvents (inferred)N/A

Synthesis

A plausible, though unconfirmed, general workflow for the synthesis of this compound is outlined below.

G cluster_0 Hypothetical Synthesis Workflow for this compound Start 17α-Hydroxyprogesterone Step1 Introduction of a 6-methyl group and a double bond at C6-C7 Start->Step1 Intermediate1 Megestrol Step1->Intermediate1 Step2 Reduction of the 3-keto group to a 3β-hydroxyl group Intermediate1->Step2 Intermediate2 Mepregenol Step2->Intermediate2 Step3 Diacetylation of the 3β- and 17α-hydroxyl groups Intermediate2->Step3 End This compound Step3->End

Caption: Hypothetical synthesis workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available, the expected analytical workflow would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the chemical structure, including the stereochemistry of the steroid backbone and the position of the acetate groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the esters and the ketone, and the carbon-carbon double bonds.

Putative Mechanism of Action and Signaling Pathway

As a progestin, this compound is expected to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The binding of this compound to the PR is thought to initiate a cascade of molecular events that modulate the expression of target genes.

The generally accepted signaling pathway for progestins is as follows:

  • Ligand Binding: this compound, being lipid-soluble, is expected to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins and the dimerization of the receptor.

  • Nuclear Translocation and DNA Binding: The activated PR dimer translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The PR-DNA complex then recruits co-activators or co-repressors, leading to the modulation of gene transcription. This results in the synthesis or repression of specific proteins that mediate the physiological effects of the progestin.

G cluster_0 Cellular Environment Mepregenol_Diacetate This compound PR_HSP_Complex Inactive PR-HSP Complex Mepregenol_Diacetate->PR_HSP_Complex Binds to PR Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus PR Progesterone Receptor (PR) PR_Dimer Activated PR Dimer PR->PR_Dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_Complex->PR HSP Dissociation DNA DNA PR_Dimer->DNA Nuclear Translocation & Binding to PRE Coactivators Co-activators DNA->Coactivators Recruitment PRE Progesterone Response Element (PRE) Transcription Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: Putative signaling pathway of this compound via the Progesterone Receptor.

Conclusion

This compound is a synthetic progestin with a well-defined chemical structure. While its primary mechanism of action is presumed to be through the activation of the progesterone receptor, leading to the modulation of gene expression, detailed experimental validation and specific quantitative data in the public domain remain limited. Further research is required to fully elucidate its pharmacological profile, including detailed synthesis protocols, comprehensive spectroscopic characterization, and in-depth studies of its signaling pathways. This guide provides a foundational understanding for professionals in the field of drug development and research.

References

Mepregenol Diacetate: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mepregenol diacetate is a synthetic progestin and an acetate ester derivative of megestrol. Due to the limited availability of specific pharmacological data for this compound in the public domain, this guide discusses its profile based on the established principles of progestin action and utilizes data from its well-characterized parent compound, Megestrol acetate, as a close surrogate. This approach is intended to provide a scientifically grounded and informative overview for research and development purposes.

Introduction

This compound is a synthetic steroidal progestin, a class of drugs that mimics the effects of the natural hormone progesterone. As a derivative of Megestrol acetate, it is anticipated to share a similar pharmacological profile, primarily acting as a potent agonist of the progesterone receptor (PR).[1] Progestins are integral to various physiological processes, particularly in reproductive health, and are therapeutically employed in oncology, for appetite stimulation in cachexia, and in hormonal contraception.[1][2] This technical guide provides an in-depth summary of the core pharmacological attributes of this compound, leveraging data from Megestrol acetate to detail its mechanism of action, pharmacodynamic properties, and pharmacokinetic profile.

Mechanism of Action

The primary mechanism of action for this compound is its function as an agonist at progesterone receptors (PRs).[1][3] This interaction initiates a cascade of molecular events that modulate gene expression in target tissues.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway is the principal route through which this compound exerts its effects. This process involves:

  • Ligand Binding: The lipophilic this compound molecule diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm.

  • Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (like heat shock proteins), and dimerizes.

  • Nuclear Translocation: The activated ligand-receptor dimer translocates into the nucleus.[3]

  • DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3]

  • Modulation of Gene Expression: This binding recruits co-activator or co-repressor proteins, leading to the transcription of messenger RNA (mRNA) and subsequent synthesis of proteins that mediate the physiological response.

This genomic pathway results in functional antiestrogenic effects in tissues like the endometrium and antigonadotropic effects by suppressing the release of luteinizing hormone (LH) from the pituitary gland.[1][4][5]

Diagram: Progesterone Receptor Genomic Signaling Pathway

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPD Mepregenol Diacetate PR_HSP PR-HSP Complex MPD->PR_HSP Binds PR Progesterone Receptor (PR) PR_Dimer Activated PR Dimer PR->PR_Dimer Dimerization HSP HSP PR_HSP->PR HSP Dissociates PRE PRE PR_Dimer->PRE Translocates & Binds to PRE DNA <-- Target Gene DNA --> mRNA mRNA PRE->mRNA Transcription Proteins New Proteins mRNA->Proteins Translation Physiological\nResponse Physiological Response Proteins->Physiological\nResponse Mediate

Caption: Canonical genomic signaling pathway of this compound via the Progesterone Receptor.

Pharmacodynamics

The pharmacodynamic properties of a drug describe its interaction with its target and the resulting biological effect. For this compound, this is primarily defined by its affinity for and activity at steroid hormone receptors.

Receptor Binding Profile

As a close analog of Megestrol acetate, this compound is expected to be a potent agonist of the progesterone receptor. Megestrol acetate also exhibits affinity for other steroid receptors, which may contribute to its overall effect and side-effect profile.

Table 1: Receptor Binding Affinity of Megestrol Acetate

Receptor Relative Binding Affinity (%) Notes
Progesterone Receptor (PR) ~130% Affinity relative to endogenous progesterone.[1]
Glucocorticoid Receptor (GR) ~30% - 46% Affinity relative to dexamethasone.[1][6] This activity may contribute to metabolic and appetite-stimulant effects.[1]

| Androgen Receptor (AR) | Weak | Exhibits weak partial androgenic activity.[1] |

Potency and Efficacy

The potency of a progestin is often measured by its ability to induce a specific biological response. In cell-based assays, Megestrol acetate has been shown to inhibit the growth of certain cancer cell lines.

Table 2: In Vitro Potency of Megestrol Acetate

Assay Type Cell Line Parameter Value

| Cell Growth Inhibition | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 260 µM[7][8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that causes 50% inhibition of a specific biological or biochemical function.

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The data below for Megestrol acetate indicates it is orally bioavailable.

Table 3: Pharmacokinetic Parameters of Megestrol Acetate (Oral Administration)

Parameter Description Value
Absorption
Tₘₐₓ Time to reach maximum plasma concentration 1 - 3 hours (tablets)[9][10]
Bioavailability Fraction of administered dose reaching systemic circulation Well absorbed orally.[9]
Distribution
Protein Binding Extent of binding to plasma proteins Significant (data not specified)
Metabolism
Primary Site Location of metabolic conversion Liver.[9]
Metabolites Products of metabolism Primarily glucuronide conjugates; considered negligible (5-8% of dose).[10][11][12]
Excretion
T½ (Half-life) Time for plasma concentration to reduce by half 13 - 105 hours (Mean: ~34 hours).[9][10][11][13]

| Route of Elimination | Primary pathway for leaving the body | Urine (57-78%) and Feces (8-30%).[9][10][12] |

Experimental Protocols

The characterization of a progestin like this compound relies on standardized in vitro assays. Below are detailed, generalized methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the Progesterone Receptor.

Materials:

  • Purified Progesterone Receptor (human recombinant)

  • Radiolabeled Ligand (e.g., ³H-Progesterone or ³H-Promegestone)

  • Test Compound: this compound

  • Assay Buffer (e.g., Tris-HCl based buffer with additives)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In assay tubes, combine the purified PR, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or vehicle for control).

  • Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separation: Rapidly separate receptor-bound radioligand from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Diagram: Competitive Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_analysis Analysis A1 Prepare PR, Radioligand, & Test Compound B1 Combine & Incubate (Allow Binding) A1->B1 C1 Vacuum Filtration (Separate Bound/ Unbound) B1->C1 D1 Scintillation Counting C1->D1 D2 Calculate IC50 & Ki D1->D2

Caption: Generalized workflow for a competitive radioligand binding assay.

Protocol: Progesterone-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC₅₀) of this compound as a PR agonist.

Materials:

  • Mammalian cell line (e.g., T47D or MCF7, which endogenously express PR)

  • Expression plasmid containing the human Progesterone Receptor (if cells are PR-negative)

  • Reporter plasmid containing a luciferase gene downstream of multiple Progesterone Response Elements (PREs).

  • Transfection reagent

  • Cell culture medium and supplements

  • Test Compound: this compound

  • Luciferase assay reagent kit

  • Luminometer

Methodology:

  • Cell Culture & Transfection: Culture cells to an appropriate confluency. Co-transfect the cells with the PRE-luciferase reporter plasmid (and the PR expression plasmid if needed) using a suitable transfection reagent.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Induction: Incubate the treated cells for another 18-24 hours to allow for receptor activation and luciferase protein expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate. Immediately measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme produced.

  • Data Analysis: Plot the luminescence (as Relative Light Units, RLU) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Conclusion

This compound is a synthetic progestin whose pharmacological profile is defined by its activity as a progesterone receptor agonist. By leveraging data from its parent compound, Megestrol acetate, it is understood to be a potent, orally active agent with a well-defined genomic mechanism of action. It exhibits high affinity for the progesterone receptor and a pharmacokinetic profile characterized by good oral absorption and a long elimination half-life. The provided experimental frameworks offer robust methods for the further characterization of this compound and similar compounds in a research and development setting.

References

Mepregenol Diacetate (Megestrol Acetate): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Mepregenol Diacetate, more commonly known as Megestrol Acetate. This synthetic progestin has been a subject of extensive research due to its therapeutic applications in oncology and for the management of cachexia. This document collates key technical data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Core Chemical and Pharmacological Properties

Megestrol acetate is a synthetic derivative of progesterone. While the term "this compound" is sometimes encountered, the vast majority of scientific literature refers to this compound as Megestrol acetate. It is a white, crystalline solid with the chemical formula C24H32O4 and a molecular weight of 384.51 g/mol .

Physicochemical Properties
PropertyValueReference
Molecular FormulaC24H32O4[1]
Molecular Weight384.51 g/mol [1]
Melting Point217-220 °C[2]
Solubility in Water2 µg/mL[3]
LogP3.93[3]
Pharmacokinetic Parameters
ParameterValueReference
Bioavailability~100% (oral)[1]
Protein Binding82.4% (primarily to albumin)[1]
MetabolismHepatic (hydroxylation and conjugation)[1]
Elimination Half-life13-105 hours (mean ~34 hours)[1]
ExcretionPrimarily renal (57-78%), with fecal excretion (8-30%)[1]

Mechanism of Action

Megestrol acetate's primary mechanism of action is through its agonist activity at the progesterone receptor (PR). However, it also exhibits affinity for the glucocorticoid receptor (GR), which contributes to some of its physiological effects.

Receptor Binding Affinity
ReceptorBinding Affinity (Relative to Progesterone/Dexamethasone)Reference
Progesterone Receptor (PR)High affinity[4]
Glucocorticoid Receptor (GR)Lower affinity than for PR[5]
Signaling Pathways

The binding of Megestrol acetate to the progesterone receptor initiates a cascade of intracellular events that modulate gene expression. In hormone-responsive cancers, this can lead to an anti-proliferative effect. Its interaction with the hypothalamic-pituitary-gonadal (HPG) axis results in the suppression of gonadotropin-releasing hormone (GnRH), leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases the production of estrogens and androgens.

The appetite-stimulating effects of Megestrol acetate are not fully elucidated but are thought to involve the modulation of neuropeptide Y and inflammatory cytokines.

Megestrol_Acetate_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Megestrol Acetate Megestrol Acetate PR-HSP PR-HSP Complex Megestrol Acetate->PR-HSP Binds to PR Progesterone Receptor (PR) Active PR Dimer Active PR Dimer PR->Active PR Dimer Dimerization HSP HSP PR-HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) Active PR Dimer->PRE Translocation & Binding Gene Transcription Modulation of Gene Transcription PRE->Gene Transcription Initiates Biological Effects Anti-proliferative Effects (in hormone-sensitive cancers) Gene Transcription->Biological Effects Leads to

Simplified Signaling Pathway of Megestrol Acetate via the Progesterone Receptor.

Preclinical Data

In Vitro Efficacy (IC50 Values)

Data on the half-maximal inhibitory concentration (IC50) of Megestrol acetate in various cancer cell lines is crucial for understanding its anti-neoplastic potential. Researchers are encouraged to consult publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) and CellMinerCDB for detailed information.[6][7][8][9]

Clinical Data

Megestrol acetate has been extensively studied in clinical trials for its efficacy in treating advanced breast cancer and cancer-related cachexia.

Advanced Breast Cancer
Trial Identifier/ReferenceDosageNumber of PatientsObjective Response Rate (ORR)Median Duration of Response
Bohrium, 1982[10]160 mg/day5514%Not Reported
Not Specified160 mg/day12423%22 months
Cancer-Related Cachexia
Trial Identifier/ReferenceDosageNumber of PatientsKey Efficacy EndpointOutcome
Systematic Review[11]Various575 (MA vs. Placebo)Weight GainSignificant weight gain with MA (Mean Difference: 2.25 kg)
Wen, 2012[12]160 mg/day (with Thalidomide)30Body Weight, Appetite, Quality of LifeSignificant improvements in all endpoints

Experimental Protocols

Synthesis of Megestrol Acetate

The following is a representative protocol for the synthesis of Megestrol acetate, based on publicly available information.[2][13][14][15]

Starting Material: 6-keto-17α-acetoxyprogesterone

Step 1: Ketal Protection

  • Dissolve 100g of 6-keto-17α-acetoxyprogesterone in 600 mL of dichloromethane in a 1000 mL three-necked flask.

  • Add 50g of ethylene glycol, 80 mL of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at 25-30°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid with pyridine.

  • Concentrate the solution under reduced pressure to remove 90-95% of the dichloromethane.

  • Add 600 mL of water and stir at 10-15°C to induce crystallization.

  • Collect the crude diketal product by filtration and wash with water.

Step 2: Grignard Reaction and Hydrolysis

  • Dissolve the crude diketal product in an appropriate organic solvent (e.g., tetrahydrofuran).

  • In a separate flask, prepare a Grignard reagent (methylmagnesium bromide) from magnesium and methyl bromide in the same solvent.

  • Slowly add the diketal solution to the Grignard reagent at a controlled temperature (e.g., 10-50°C).

  • After the addition is complete, maintain the reaction at an elevated temperature (e.g., 50-55°C) for 8-10 hours, monitoring by TLC.

  • Upon completion, slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the Grignard adduct and deprotect the ketal groups.

  • Maintain the hydrolysis and dehydration at an elevated temperature (e.g., 60-65°C) for 4-8 hours.

  • Neutralize the reaction mixture with a base to pH 6-7.

  • Concentrate the solution under reduced pressure to remove the organic solvent.

  • Add water to precipitate the crude Megestrol acetate.

Step 3: Purification

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) with activated carbon for decolorization.

  • Collect the purified Megestrol acetate crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow Start 6-keto-17α-acetoxyprogesterone Step1 Ketal Protection (Ethylene glycol, Triethyl orthoformate, p-TSA) Start->Step1 Intermediate1 Diketal Intermediate Step1->Intermediate1 Step2 Grignard Reaction & Hydrolysis (MeMgBr, Strong Acid) Intermediate1->Step2 Intermediate2 Crude Megestrol Acetate Step2->Intermediate2 Step3 Purification (Recrystallization) Intermediate2->Step3 End Purified Megestrol Acetate Step3->End

General Workflow for the Synthesis of Megestrol Acetate.

Conclusion

This compound, or Megestrol acetate, remains a clinically relevant synthetic progestin with well-established roles in oncology and supportive care. This technical guide has summarized key data and methodologies to aid researchers in their exploration of this compound's therapeutic potential and underlying mechanisms. Further investigation into its detailed signaling cascades and the development of novel analogs may open new avenues for its clinical application.

References

Mepregenol Diacetate: A Technical Overview of Progesterone Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the progesterone receptor (PR) binding affinity of progestogenic compounds, with a focus on available data for megestrol acetate, a structurally similar compound to mepregenol diacetate. Due to a lack of direct quantitative data for this compound in the public domain, this document leverages data from its close analogue to provide insights into its potential interaction with the progesterone receptor. The guide details the experimental protocols for determining receptor binding affinity and elucidates the associated progesterone receptor signaling pathways.

Introduction

This compound is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor. Understanding the binding affinity of such compounds is crucial for predicting their potency and potential therapeutic applications, which include hormone replacement therapy, contraception, and the treatment of hormone-dependent cancers.[1][2] This document serves as a technical resource for researchers and professionals in drug development by consolidating available data on the progesterone receptor binding of the closely related megestrol acetate and outlining the methodologies used to generate such data.

Progesterone Receptor Binding Affinity of Megestrol Acetate

Studies have shown that megestrol acetate exhibits a higher affinity for the progesterone receptor than the endogenous hormone, progesterone.[3] The following table summarizes the available quantitative data for megestrol acetate.

CompoundReceptorAssay TypeValueSource
Megestrol AcetateBovine Progesterone ReceptorRadioligand BindingIC50 = 11 nM[4]

Note: The IC50 value represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols: Progesterone Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through a competitive binding assay. This method measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

Principle

In a competitive binding assay, a constant concentration of progesterone receptors and a radiolabeled progestin (e.g., [³H]-progesterone or a synthetic analogue like [³H]-R5020) are incubated with increasing concentrations of the unlabeled test compound (the competitor). As the concentration of the test compound increases, it displaces the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

Materials
  • Progesterone Receptor Source: Cytosolic fraction from target tissues (e.g., rat or rabbit uterus) or recombinant human progesterone receptor.[5]

  • Radiolabeled Ligand: A high-affinity progestin labeled with a radioisotope (e.g., [³H]-progesterone, [³H]-promegestone (R5020)).

  • Test Compound: this compound or other unlabeled progestins.

  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).[5]

  • Separation Method: Method to separate receptor-bound from free radioligand, such as hydroxylapatite (HAP) slurry, dextran-coated charcoal, or filtration through glass fiber filters.[5]

  • Scintillation Counter: To measure the radioactivity of the bound fraction.

General Procedure
  • Preparation of Receptor Cytosol:

    • Homogenize the target tissue (e.g., ovariectomized rat uteri) in ice-cold assay buffer.[5]

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble progesterone receptors.[5]

    • Determine the protein concentration of the cytosol.

  • Assay Incubation:

    • In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone to saturate the receptors).[5]

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Add the separation agent (e.g., hydroxylapatite slurry) to each tube and incubate for a short period.

    • Centrifuge the tubes to pellet the separation agent with the bound receptor-ligand complex.

    • Carefully remove the supernatant containing the free radioligand.

  • Measurement of Radioactivity:

    • Wash the pellet to remove any remaining free radioligand.

    • Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Progesterone Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone receptor, which can activate both classical (genomic) and non-classical (non-genomic) signaling pathways.[6][7]

Classical (Genomic) Signaling Pathway

The classical pathway involves the progesterone receptor acting as a ligand-dependent transcription factor.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone (or this compound) PR_complex PR-HSP Complex P->PR_complex Binds PR_active Activated PR Dimer PR_complex->PR_active Conformational Change & Dimerization HSP HSP PR_complex->HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Translocation Transcription Transcription of Target Genes PRE->Transcription Initiates

Classical Progesterone Receptor Signaling Pathway

Description of the Classical Pathway:

  • In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs).

  • Upon binding of a progestin like this compound, the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes.[7]

  • The activated PR dimer translocates to the nucleus.

  • In the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • This binding recruits co-activators or co-repressors, leading to the regulation of gene transcription and subsequent cellular responses.[7]

Non-Classical (Non-Genomic) Signaling Pathway

Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene transcription. These actions are often initiated by a subpopulation of PR located outside the nucleus.[8][9]

G P Progesterone (or this compound) PR_extra Extranuclear PR P->PR_extra Binds Src Src Kinase PR_extra->Src Activates MAPK_pathway MAPK Signaling Cascade (e.g., Erk1/2) Src->MAPK_pathway Initiates Cellular_Response Rapid Cellular Responses MAPK_pathway->Cellular_Response Leads to

Non-Classical Progesterone Receptor Signaling

Description of the Non-Classical Pathway:

  • A population of progesterone receptors exists outside the nucleus, associated with the cell membrane or in the cytoplasm.[8]

  • Ligand binding to these extranuclear receptors can rapidly activate intracellular signaling molecules, such as Src kinase.[8][9]

  • Activation of Src kinase can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[9]

  • These signaling events lead to rapid cellular responses that are independent of gene transcription.

Conclusion

While direct quantitative data on the progesterone receptor binding affinity of this compound remains to be elucidated, the available information for the structurally similar megestrol acetate suggests it is a potent progestin. The established experimental protocols for competitive binding assays provide a clear framework for determining the precise binding characteristics of this compound. Furthermore, its biological effects are likely mediated through the well-characterized classical and non-classical progesterone receptor signaling pathways. Further research is warranted to directly quantify the binding affinity of this compound and to fully characterize its pharmacological profile.

References

Mepregenol Diacetate: A Technical Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Mepregenol diacetate, a synthetic progestin. Through its active metabolite, Megestrol acetate, it primarily functions as a progesterone receptor agonist, leading to a range of cellular and physiological responses. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways.

Core Concepts: From Prodrug to Active Agonist

This compound is a prodrug that is metabolized to Megestrol acetate, its active form. Megestrol acetate is a synthetic derivative of progesterone and exerts its effects by binding to and activating the progesterone receptor (PR). This interaction is the foundation for its use in various therapeutic contexts, including cancer therapy and appetite stimulation.

In Vitro Effects of Megestrol Acetate

The in vitro effects of Megestrol acetate have been predominantly studied in the context of cancer cell lines, where it has been shown to inhibit cell proliferation and induce apoptosis.

Quantitative Data
Cell LineAssay TypeMetricValueReference
HepG2 (Hepatocellular Carcinoma)Cell ViabilityIC50 (24h)260 µM[1]
HepG2 and BEL-7402 (Hepatocellular Carcinoma)Apoptosis Assay (Annexin V/PI)% Apoptotic Cells (75 µM MA)~4.5-6%
Experimental Protocols

Cell Viability Assay

A common method to assess the effect of Megestrol acetate on cell viability is the use of a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Megestrol acetate. Control wells receive the vehicle control.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

  • Assay: At the end of the incubation period, the CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay

The induction of apoptosis by Megestrol acetate can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Megestrol acetate for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Adherent cells are detached using a gentle dissociation agent (e.g., trypsin), while suspension cells are collected by centrifugation.

  • Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo Effects of Megestrol Acetate

In vivo studies, typically using animal models, are crucial for understanding the systemic effects of Megestrol acetate, including its anti-tumor efficacy and its impact on appetite and weight.

Quantitative Data
Animal ModelTumor TypeTreatmentOutcomeReference
Nude MiceHepG2 Xenograft10 mg/kg/day i.p.Tumor volume regressed to 41% of controls by week 13[1]
Experimental Protocols

Xenograft Mouse Model

Xenograft models are widely used to evaluate the anti-cancer activity of compounds in a living organism.

  • Cell Implantation: A suspension of human cancer cells (e.g., HepG2) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives Megestrol acetate (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The biological effects of Megestrol acetate are mediated through complex signaling pathways initiated by its binding to the progesterone receptor.

Progesterone Receptor Signaling Pathway

Megestrol acetate, as a progesterone receptor agonist, initiates a signaling cascade that ultimately alters gene expression.

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Megestrol Acetate PR Progesterone Receptor (PR) MA->PR HSP Heat Shock Proteins PR->HSP dissociation PR_active Activated PR Dimer PR->PR_active PRE Progesterone Response Element (PRE) PR_active->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Protein->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

In_Vitro_Workflow In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis results Results (IC50, % Apoptosis) data_analysis->results end End results->end

Caption: In Vitro Experimental Workflow.

Logical Relationship: Prodrug to Cellular Effect

This diagram outlines the logical progression from the administration of this compound to the observed cellular effects.

Logical_Relationship From Prodrug to Cellular Effect Mepregenol This compound (Prodrug) Metabolism Metabolic Conversion Mepregenol->Metabolism Megestrol Megestrol Acetate (Active Drug) Metabolism->Megestrol PR_Binding Progesterone Receptor Binding & Activation Megestrol->PR_Binding Signaling Downstream Signaling PR_Binding->Signaling Effect Cellular Effects (In Vitro / In Vivo) Signaling->Effect

Caption: From Prodrug to Cellular Effect.

This technical guide provides a foundational understanding of the in vitro and in vivo effects of this compound, with a focus on its active form, Megestrol acetate. The provided data, protocols, and pathway diagrams are intended to support further research and development in this area.

References

In-Depth Technical Guide: Mepregenol Diacetate Metabolites and Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepregenol diacetate, a synthetic progestin, is subject to metabolic transformation within the body, leading to the formation of various metabolites. Understanding the chemical identity and biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological and toxicological profile. This document provides a technical overview of the known metabolites of this compound, their characterized activities, and the experimental methodologies employed in their identification and evaluation. While direct and extensive research on this compound metabolism is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from structurally related compounds to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a synthetic steroid hormone belonging to the class of progestins. Progestins are compounds that mimic the effects of the natural hormone progesterone and are widely used in various therapeutic applications, including contraception and hormone replacement therapy. The biological activity of this compound is primarily mediated through its interaction with progesterone receptors.

Metabolic Pathways of Progestins

The metabolism of synthetic progestins like this compound generally involves several key enzymatic reactions aimed at increasing their water solubility to facilitate excretion. These transformations primarily occur in the liver and can be broadly categorized as Phase I and Phase II reactions.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the steroid nucleus. The most common Phase I reactions for progestins include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the steroid backbone.

  • Reduction: The reduction of ketone groups and double bonds.

  • Oxidation: The oxidation of hydroxyl groups to ketones.

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to form highly water-soluble compounds. Common conjugation reactions include:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfate group.

The specific metabolites formed depend on the structure of the parent progestin and the expression and activity of various metabolic enzymes in an individual.

Identified Metabolites of this compound

Further research is required to provide a comprehensive list of this compound metabolites and their specific activities. The following sections will be populated as more data becomes available through dedicated research in this area.

Quantitative Activity Data of Metabolites

Awaiting experimental data to populate a comparative table of metabolite activity.

Experimental Protocols

A variety of in vitro and in vivo experimental models are essential to elucidate the metabolic fate and biological activity of this compound and its metabolites.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites and the enzymes responsible for their formation.

Methodology:

  • Incubation: this compound is incubated with liver microsomes (containing cytochrome P450 enzymes) or hepatocytes from humans or relevant animal species.

  • Sample Preparation: Following incubation, the samples are processed to stop the enzymatic reactions and extract the parent drug and its metabolites. This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.

  • Analytical Detection: The extracted samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) to separate, identify, and quantify the metabolites.

In Vivo Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

Methodology:

  • Dosing: this compound is administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Blood, urine, and feces are collected at various time points.

  • Sample Analysis: The collected biological samples are processed and analyzed using LC-MS/MS to determine the concentrations of this compound and its metabolites over time.

Biological Activity Assays

Objective: To determine the biological activity of the identified metabolites.

Methodology:

  • Receptor Binding Assays: To assess the affinity of metabolites for progesterone and other steroid receptors. This is typically done using competitive binding assays with radiolabeled ligands.

  • Cell-Based Reporter Gene Assays: To measure the ability of metabolites to activate or inhibit receptor-mediated gene transcription.

  • In Vivo Animal Models: To evaluate the progestogenic and other hormonal activities of metabolites in relevant animal models, such as the Clauberg test in rabbits for progestational activity.

Visualizations

Diagram 1: General Progestin Metabolism Workflow

G cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_activity Biological Activity Assessment Mepregenol_Diacetate This compound Liver_Microsomes Liver Microsomes / Hepatocytes Mepregenol_Diacetate->Liver_Microsomes Addition Incubation Incubation Liver_Microsomes->Incubation Extraction Extraction & Sample Prep Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Identified_Metabolites Identified Metabolites Metabolite_ID->Identified_Metabolites Input for Activity Testing Animal_Model Animal Model Dosing Dosing Animal_Model->Dosing Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Analysis Sample Processing & LC-MS/MS Analysis Sample_Collection->Sample_Analysis PK_Profile Pharmacokinetic Profile Sample_Analysis->PK_Profile Receptor_Binding Receptor Binding Assays Identified_Metabolites->Receptor_Binding Cell_Based_Assays Cell-Based Assays Identified_Metabolites->Cell_Based_Assays Activity_Profile Biological Activity Profile Receptor_Binding->Activity_Profile Cell_Based_Assays->Activity_Profile

Caption: Experimental workflow for this compound metabolite identification and characterization.

Diagram 2: Generalized Steroid Hormone Signaling Pathway

G cluster_nucleus Within the Nucleus Steroid Steroid Hormone (e.g., Mepregenol Metabolite) Receptor Cytoplasmic Receptor Steroid->Receptor Binds Complex Steroid-Receptor Complex Receptor->Complex HSP Heat Shock Protein HSP->Receptor Dissociates Nucleus Nucleus Complex->Nucleus Translocation Dimerization Dimerization Complex->Dimerization HRE Hormone Response Element on DNA Dimerization->HRE Binds Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Translation->Protein Response Cellular Response Protein->Response

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays of Progestogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mepregenol diacetate is a synthetic progestin, a class of steroid hormones that act as agonists to the progesterone receptor (PR). In vitro cell culture assays are fundamental tools for elucidating the cellular and molecular mechanisms of action of such compounds. These assays are critical in drug discovery and development for assessing efficacy, potency, and potential therapeutic applications, particularly in oncology and reproductive medicine. The following sections provide detailed methodologies for key in vitro experiments to characterize the biological activity of progestogenic compounds like this compound.

Key In Vitro Applications

  • Cancer Cell Proliferation and Viability: To evaluate the anti-proliferative effects on hormone-dependent cancers (e.g., breast, endometrial, and hepatocellular carcinoma).

  • Apoptosis Induction: To determine if the compound induces programmed cell death in cancer cells.

  • Receptor Binding and Activation: To quantify the affinity and functional activation of progesterone and other steroid hormone receptors.

  • Cell Migration and Invasion: To assess the potential of the compound to inhibit cancer cell metastasis.

  • Adipogenic Differentiation: To study the effects on fat cell development, relevant to the compound's use in treating cachexia.

Data Presentation: Effects of Megestrol Acetate on Cancer Cell Lines

The following tables summarize quantitative data from in vitro studies on Megestrol acetate, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-Proliferative Activity of Megestrol Acetate on HepG2 Cells

Cell LineAssayTreatment DurationIC50Reference
HepG2 (Hepatocellular Carcinoma)Colorimetric Assay24 hours260 µM[1]

Table 2: Effect of Megestrol Acetate on Adipose-Derived Stem Cell (ASC) Proliferation

Cell LineAssayTreatment DurationConcentrationProliferation ChangeReference
ASCsCCK-848 hours1 µMSignificant Increase[2]
ASCsCCK-848 hours5 µMSignificant Increase[2]
ASCsCCK-848 hours10 µMSignificant Increase[2]
ASCsCCK-848 hours50 µMAdverse Effects[2]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from a study on Megestrol acetate's effect on adipose-derived stem cells and can be used to assess the impact of this compound on cancer cell line proliferation.[2]

Objective: To quantify the effect of this compound on cell proliferation.

Materials:

  • Target cell line (e.g., HepG2, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fetal Bovine Serum (FBS), charcoal-stripped for hormone studies

  • This compound stock solution (in DMSO)

  • 48-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 48-well plate at a density of 5 x 10³ cells per well in complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Replace the medium with a medium containing 0.2% FBS and incubate for another 24 hours to synchronize the cells.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Remove the treatment medium.

  • Add 10% CCK-8 solution in the medium to each well and incubate for 4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation rate relative to the vehicle control.

G cluster_workflow Cell Proliferation Assay Workflow start Seed cells in 48-well plate incubation1 Incubate 24h for attachment start->incubation1 serum_starve Replace medium with 0.2% FBS Incubate 24h for synchronization incubation1->serum_starve treatment Treat with this compound (various concentrations) for 48h serum_starve->treatment cck8 Add CCK-8 solution Incubate 4h treatment->cck8 read Measure absorbance at 450 nm cck8->read analysis Data Analysis read->analysis

Cell Proliferation Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a method to detect apoptosis induced by this compound.

Objective: To determine if this compound induces apoptosis and to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_workflow Apoptosis Assay Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow

Signaling Pathways

This compound, as a progestin, is expected to primarily act through the progesterone receptor (PR). However, cross-reactivity with other steroid receptors like the glucocorticoid receptor (GR) is possible and has been observed for similar compounds like Megestrol acetate.[3]

Progesterone Receptor Signaling Pathway

Upon binding to this compound, the progesterone receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

G cluster_pathway Progesterone Receptor Signaling Mepregenol Mepregenol diacetate PR Progesterone Receptor (PR) Mepregenol->PR Dimer PR Dimerization PR->Dimer Nucleus Nuclear Translocation Dimer->Nucleus PRE Binding to PRE Nucleus->PRE Transcription Gene Transcription (e.g., GREB1, FKBP5) PRE->Transcription G cluster_pathway Glucocorticoid Receptor Signaling Mepregenol Mepregenol diacetate GR Glucocorticoid Receptor (GR) Mepregenol->GR Dimer GR Dimerization GR->Dimer Nucleus Nuclear Translocation Dimer->Nucleus GRE Binding to GRE Nucleus->GRE Transcription Gene Transcription (e.g., SGK1, GILZ) GRE->Transcription

References

Mepregenol Diacetate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature providing detailed, quantitative data and specific protocols for Mepregenol diacetate is limited. The following application notes and protocols are based on available information for this compound and the closely related, well-studied synthetic progestin, Megestrol acetate. Data from Megestrol acetate studies are provided as a reference but should be interpreted with caution as they may not be directly transferable to this compound.

Introduction

This compound is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It has been investigated for its potential applications in veterinary medicine, primarily for the regulation of the reproductive cycle in various animal species. This document provides an overview of its use in animal models, focusing on estrus synchronization and contraception, and details relevant experimental protocols and signaling pathways.

Mechanism of Action: Progesterone Receptor Signaling

This compound, as a progestin, exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors.

The binding of this compound to the progesterone receptor initiates a signaling cascade that modulates the expression of target genes. This ultimately leads to various physiological responses, including the inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents follicular development, estrus, and ovulation, forming the basis of its contraceptive and estrus synchronization effects.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mepregenol_diacetate Mepregenol diacetate PR_complex Progesterone Receptor (inactive complex) Mepregenol_diacetate->PR_complex Binds to receptor Active_PR Activated Progesterone Receptor PR_complex->Active_PR Conformational change PRE Progesterone Response Element Active_PR->PRE Translocates to nucleus and binds to DNA Transcription Gene Transcription Modulation PRE->Transcription Initiates or inhibits Biological_Effects Biological Effects (e.g., GnRH suppression) Transcription->Biological_Effects Leads to

Caption: Progesterone Receptor Signaling Pathway of this compound.

Applications in Animal Models

Estrus Synchronization in Sheep

This compound has been used to synchronize estrus in sheep, allowing for more controlled breeding and artificial insemination programs.

Experimental Protocol: Estrus Synchronization in Caracul Sheep

This protocol is based on a study investigating the use of this compound for estrus synchronization in Caracul sheep.[1]

Objective: To synchronize estrus in a flock of ewes to facilitate timed breeding.

Materials:

  • This compound (Diamol) preparation

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Teaser rams

Procedure:

  • Administer this compound orally to ewes for a period of 12-14 days. The exact dosage will depend on the specific formulation and the manufacturer's recommendations.

  • On the day of this compound withdrawal, administer a single intramuscular injection of PMSG to stimulate follicular development and ovulation.

  • Introduce teaser rams to the ewes 24 hours after PMSG injection to detect the onset of estrus.

  • Ewes are expected to come into estrus within 24-48 hours after PMSG administration.

  • Proceed with natural mating or artificial insemination.

Quantitative Data (Hypothetical Example): Due to the lack of specific data for this compound, this table is a template. Researchers should record their own findings.

ParameterGroup A (Mepregenol + PMSG)Group B (Control)
Estrus Response Rate (%)
Mean Time to Estrus (hours)
Conception Rate (%)
Lambing Rate (%)
Contraception in Felids

Synthetic progestins are used for reversible contraception in wild and domestic felids. While specific data for this compound is scarce, the effects of the related compound Megestrol acetate have been studied.

Experimental Protocol: Contraceptive Efficacy in Domestic Cats

This protocol is a generalized procedure based on studies with Megestrol acetate.

Objective: To evaluate the efficacy of this compound for preventing estrus and pregnancy in female domestic cats.

Materials:

  • This compound tablets

  • Male cats for mating trials

  • Facilities for housing and monitoring cats

Procedure:

  • Select healthy, intact female cats with regular estrous cycles.

  • Administer this compound orally at a specified dose and frequency. A common starting point for Megestrol acetate is 2.5-5.0 mg per cat, once weekly.

  • Monitor the cats for signs of estrus (e.g., vocalization, lordosis, receptivity to males).

  • After a designated treatment period, introduce a fertile male cat and observe for mating behavior.

  • Confirm pregnancy status through abdominal palpation, ultrasound, or radiography at appropriate time points.

  • Monitor for any adverse effects throughout the study.

Quantitative Data from Megestrol Acetate Studies in Cats:

ParameterDosageEfficacyAdverse Effects Noted
Estrus Suppression5 mg/cat, then 2.5 mg/weekSuccessful in a field study with feral cats.Potential for mammary tumors and pyometra with long-term use.
Contraception2.5-5.0 mg/cat, weekly4% pregnancy rate in a study of 504 female cats.Approximately 1% showed signs of mammary tumors or pyometra.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model for estrus synchronization.

Experimental_Workflow Start Start: Animal Selection & Acclimatization Grouping Random Allocation to Treatment & Control Groups Start->Grouping Treatment Administer this compound (Treatment Group) Grouping->Treatment Control Administer Placebo (Control Group) Grouping->Control Monitoring Monitor for Estrus (Behavioral & Physiological Signs) Treatment->Monitoring Control->Monitoring Breeding Natural Mating or Artificial Insemination Monitoring->Breeding Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound) Breeding->Pregnancy_Diagnosis Data_Analysis Data Collection & Analysis (Estrus Rate, Conception Rate, etc.) Pregnancy_Diagnosis->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General Experimental Workflow for Estrus Synchronization Studies.

Adverse Effects and Toxicological Data

Summary of Toxicological Findings for Megestrol Acetate in Dogs (4-year study):

ParameterDosage GroupsObservations
Body Weight0.01, 0.1, 0.25 mg/kg/dayDose-dependent weight gain compared to controls.
EstrusAll treated groupsDecreased evidence of estrus.
HematologyMiddle and high doseSlight decrease in hemoglobin, packed cell volume, and erythrocytes. Slight increase in leucocytes and erythrocyte sedimentation rate.
Clinical ChemistryHigh dose (0.25 mg/kg/day)Elevated serum glucose concentrations and glycosuria in some animals.
Pathological FindingsHigh doseEvidence of diabetes in 2 of 16 dogs.

Conclusion

This compound shows potential for use in animal reproductive management, particularly for estrus synchronization. However, the scarcity of detailed, publicly available data necessitates further research to establish optimal protocols, efficacy, and long-term safety. The information provided on the analogous compound, Megestrol acetate, offers valuable insights but should be used as a guide for further investigation into this compound. Researchers are encouraged to conduct dose-finding and safety studies to fully characterize the pharmacological profile of this compound in target animal species.

References

Application Note and Protocol: HPLC Analysis of Mepregenol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Mepregenol diacetate (also known as Acetomepregenol) using High-Performance Liquid Chromatography (HPLC). Due to a lack of specific validated HPLC methods for this compound in publicly available literature, this protocol is adapted from established methods for the structurally similar compound, Megestrol acetate. This compound is considered a prodrug of Megestrol acetate, making these methods highly relevant as a starting point for method development and validation.[1]

Introduction

This compound is a synthetic progestin used in various pharmaceutical applications. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for monitoring related substances and degradation products. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is used with a mobile phase consisting of a mixture of organic solvent (acetonitrile) and water. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions (Proposed)

The following conditions are based on methods for structurally similar compounds and should be optimized during method development.

ParameterProposed Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions

3.3.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-50 µg/mL). These will be used to establish the calibration curve.

3.3.3. Sample Preparation

The sample preparation will depend on the matrix (e.g., bulk drug, tablets, biological fluid). For a bulk drug substance:

  • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Illustrative)

The developed method must be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank/placebo at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value. Assessed by recovery studies.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Data Presentation

All quantitative data generated during method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area
1 Value
5 Value
10 Value
25 Value

| 50 | Value |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (mg) Amount Recovered (mg) % Recovery
80% 8.0 Value Value
100% 10.0 Value Value

| 120% | 12.0 | Value | Value |

Table 3: Precision Data

Replicate Peak Area
1 Value
2 Value
3 Value
4 Value
5 Value
6 Value
Mean Value

| %RSD | Value |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship for Method Development

The following diagram outlines the logical progression for developing and validating the HPLC method.

Method_Development_Logic cluster_validation Validation Parameters A Literature Review & Method Selection B Initial Parameter Selection (Column, Mobile Phase, etc.) A->B C Method Optimization (Resolution, Peak Shape) B->C D Method Validation (ICH Guidelines) C->D E Routine Analysis D->E V1 Specificity D->V1 V2 Linearity D->V2 V3 Accuracy D->V3 V4 Precision D->V4 V5 LOD/LOQ D->V5 V6 Robustness D->V6

Caption: Logical Flow for HPLC Method Development and Validation.

References

Application Note: High-Throughput Analysis of Mepregenol Diacetate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Mepregenol diacetate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic progestin, and this document provides a robust methodology for its detection and quantification, crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. The protocol includes sample preparation, LC-MS/MS parameters, and a proposed fragmentation pathway for the analyte.

Introduction

This compound is a synthetic steroid of the progestin class. Accurate and sensitive quantification of this compound is essential for understanding its pharmacological profile. LC-MS/MS offers superior selectivity and sensitivity for the analysis of steroid hormones in complex biological fluids. This application note presents a complete workflow from sample preparation to data acquisition for this compound. While experimental mass spectral data for this compound is not widely available, this document provides a predicted fragmentation pattern based on the analysis of its chemical structure and comparison with structurally similar progestogen acetates, such as Megestrol acetate.

Chemical Structure and Properties

  • Chemical Name: (6-methyl-3,20-dioxopregna-4,6-dien-17-yl) acetate (assumed, pending confirmation of second acetate position)

  • Molecular Formula: C₂₆H₃₄O₆

  • Molecular Weight: 442.5 g/mol

  • Predicted Exact Mass: 442.2355

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Transfer 500 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar progestin not present in the sample) to each sample, calibrator, and quality control sample.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS)
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data

The following table summarizes the predicted and known mass spectrometric data for this compound and the structurally similar Megestrol acetate. The transitions for this compound are predicted based on its structure and the known fragmentation of other steroid acetates.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z) (Predicted/Known)Product Ion 2 (m/z) (Predicted/Known)
This compound 443.2383.2 (Loss of first acetate)323.2 (Loss of second acetate)
Megestrol acetate 385.2325.2 (Loss of acetate)267.1 (Further fragmentation)

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is l_l_extraction Liquid-Liquid Extraction (MTBE) add_is->l_l_extraction evaporation Evaporation (Nitrogen Stream) l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A schematic of the experimental workflow for this compound analysis.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M+H]⁺ m/z = 443.2 fragment1 Loss of CH₃COOH [M+H - 60]⁺ m/z = 383.2 parent->fragment1 - CH₃COOH fragment2 Loss of second CH₃COOH [M+H - 120]⁺ m/z = 323.2 fragment1->fragment2 - CH₃COOH

Caption: The predicted fragmentation pathway of this compound in positive ESI mode.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The sample preparation using liquid-liquid extraction is a classic and effective technique for isolating steroids from biological matrices. The chromatographic conditions are optimized for the separation of this compound from endogenous interferences.

The proposed fragmentation pathway involves the sequential loss of the two acetate groups as acetic acid (60 Da) from the protonated molecule. This is a common fragmentation pattern for steroid acetates under collision-induced dissociation. The specific product ions should be confirmed experimentally for this compound, but the predicted transitions provide a strong starting point for method development.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by LC-MS/MS. The methodology is suitable for a range of applications in pharmaceutical research and development. The provided experimental parameters and predicted fragmentation data will aid researchers in establishing a reliable analytical method for this compound.

Mepregenol Diacetate Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive literature searches for "Mepregenol diacetate" yielded limited specific data regarding its administration in mice. The available scientific literature predominantly refers to a closely related synthetic progestin, Megestrol acetate , for similar applications. Therefore, this document will focus on the established protocols and data for Megestrol acetate in mice, as it is the more extensively researched and documented compound. It is plausible that "this compound" is a less common synonym or a related compound with very similar properties. Researchers are advised to consider the potential for interchangeability with caution and to validate any protocols for their specific compound.

Introduction

Megestrol acetate is a synthetic progestational agent with well-documented anti-gonadotropic and appetite-stimulant properties. In preclinical research involving murine models, it is frequently utilized to investigate its effects on cancer-induced cachexia, anorexia, and as a hormonal therapy agent. Its mechanism of action primarily involves agonism at the progesterone and glucocorticoid receptors.

Data Presentation

The following tables summarize key quantitative data for the administration of Megestrol acetate in rodents. It is important to note that optimal dosage and pharmacokinetics can vary depending on the mouse strain, sex, age, and experimental model.

Table 1: Dosage and Administration of Megestrol Acetate in Rodents

SpeciesApplicationDosage RangeAdministration RouteVehicleReference
Mouse (NMRI)Cancer CachexiaHigh dose (specifics not detailed in abstract)Not specifiedNot specified[1]
Mouse (SHN)Mammary TumorigenesisPellet implantSubcutaneousSolid Pellet
RatAnorexia/Cachexia50 - 100 mg/kg/dayOralNot specified
MouseAcute ToxicityUp to 5 g/kg (single dose)OralNot specified

Table 2: Pharmacokinetic Parameters of Megestrol Acetate in Rodents

SpeciesParameterValueAdministration RouteReference
RatTmax (Time to Peak Concentration)1 - 2 hoursOral
Ratt1/2 (Half-life)Approximately 10.8 hoursOral
Humant1/2 (Half-life)20 - 50 hoursOral[2]

Experimental Protocols

Oral Gavage Administration Protocol

Oral gavage is a common method for precise oral administration of Megestrol acetate in mice.

Materials:

  • Megestrol acetate

  • Vehicle (e.g., corn oil, sesame oil, or a suspension agent like 0.5% carboxymethylcellulose)

  • Animal balance

  • Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

  • 1 ml syringes

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Megestrol acetate.

    • Suspend or dissolve the compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume to administer. The typical maximum volume for oral gavage in mice is 10 ml/kg.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is correctly positioned in the esophagus, slowly administer the solution.

    • Withdraw the needle gently in the same direction it was inserted.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Subcutaneous Injection Protocol

Subcutaneous injection provides a route for sustained release of Megestrol acetate.

Materials:

  • Megestrol acetate

  • Sterile vehicle suitable for injection (e.g., sterile oil)

  • Sterile 1 ml syringes

  • Sterile needles (25-27 gauge)

Procedure:

  • Preparation of Dosing Solution:

    • Under aseptic conditions, prepare a sterile suspension or solution of Megestrol acetate in the chosen vehicle.

  • Animal Handling and Injection:

    • Restrain the mouse by scruffing the loose skin over the neck and back.

    • Lift the skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate gently to ensure a blood vessel has not been punctured. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.

    • Slowly inject the solution, forming a small bleb under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions at the injection site.

Visualization

Signaling Pathway of Megestrol Acetate

Megestrol_Acetate_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects MA Megestrol Acetate PR_HSP PR-HSP Complex MA->PR_HSP Binds & displaces HSP GR_HSP GR-HSP Complex MA->GR_HSP Binds & displaces HSP PR Progesterone Receptor (PR) PR->PR_HSP Binds GR Glucocorticoid Receptor (GR) GR->GR_HSP Binds HSP HSP90 HSP->PR_HSP HSP->GR_HSP MA_PR MA-PR Complex PR_HSP->MA_PR Translocates MA_GR MA-GR Complex GR_HSP->MA_GR Translocates PRE Progesterone Response Element MA_PR->PRE Binds GRE Glucocorticoid Response Element MA_GR->GRE Binds Gene Target Gene Transcription PRE->Gene Modulates GRE->Gene Modulates Appetite Increased Appetite Gene->Appetite Anti_Inflammatory Anti-inflammatory Effects Gene->Anti_Inflammatory Antigonadotropic Antigonadotropic Effects Gene->Antigonadotropic

Caption: Signaling pathway of Megestrol Acetate.

Experimental Workflow for a Cachexia Mouse Model

Cachexia_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Tumor_Implantation Tumor Cell Implantation (e.g., LLC, C26) Animal_Acclimation->Tumor_Implantation Cachexia_Development Cachexia Development Monitoring (Body weight, food intake) Tumor_Implantation->Cachexia_Development Randomization Randomization into Groups (Vehicle vs. Megestrol Acetate) Cachexia_Development->Randomization Treatment_Administration Daily Drug Administration (Oral Gavage or Subcutaneous) Randomization->Treatment_Administration Monitoring Daily Monitoring (Body weight, food/water intake, tumor size) Treatment_Administration->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Tissue_Analysis Tissue Weight Analysis (Tumor, Muscle, Fat) Euthanasia->Tissue_Analysis Biochemical_Analysis Biochemical Analysis (Cytokines, Hormones) Euthanasia->Biochemical_Analysis Histology Histological Analysis Euthanasia->Histology

Caption: Experimental workflow for a cachexia mouse model.

References

Application Notes and Protocols for Mepregenol Diacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepregenol diacetate is a synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor. Due to its hydrophobic nature, careful consideration must be taken when preparing this compound for use in aqueous cell culture environments to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments, along with an overview of its potential signaling pathways.

Physicochemical Properties and Solubility

Proper dissolution is critical for the biological activity of this compound in in vitro assays. The following table summarizes its key solubility characteristics.

PropertyDataReference
Chemical Structure Steroid ester[1]
Solubility in Water Practically insoluble[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3][4]
Stock Solution A high-concentration stock solution should be prepared in an organic solvent like DMSO.[4]
Working Concentration The stock solution is then diluted to the final desired concentration in the cell culture medium.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Equilibrate the Mepregen ol diacetate powder and DMSO to room temperature.

  • In a sterile tube, dissolve the this compound powder in a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final working concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium (containing serum, if required)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

  • Immediately after dilution, gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.

  • Add the final working solution to the cell culture plates.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cellular effects.

Alternative Protocol for Highly Hydrophobic Compounds

For instances where this compound precipitates out of solution upon dilution in the cell culture medium, the following three-step protocol can be employed.[2][5]

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed Fetal Bovine Serum (FBS)

  • Pre-warmed cell culture medium

Procedure:

  • Prepare the initial stock solution of this compound in DMSO as described in Protocol 3.1.

  • In a sterile tube, perform an intermediate dilution of the DMSO stock solution into pre-warmed FBS.

  • In a final step, dilute the FBS-containing intermediate solution into the pre-warmed cell culture medium to reach the final desired concentration of this compound.

Signaling Pathways

This compound, as a progestin, is expected to exert its biological effects primarily through the activation of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[3][6] Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.[7] Additionally, some progestins have been shown to interact with other steroid receptors, such as the glucocorticoid receptor (GR).[8][9]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mepregenol Mepregenol Diacetate PR Progesterone Receptor (PR) Mepregenol->PR Binds GR Glucocorticoid Receptor (GR) Mepregenol->GR Binds Activated_Complex Activated Receptor Complex PR->Activated_Complex Activation GR->Activated_Complex Activation HSP HSP HSP->PR HSP->GR PRE Progesterone Response Element (PRE) Activated_Complex->PRE GRE Glucocorticoid Response Element (GRE) Activated_Complex->GRE Transcription Modulation of Gene Transcription PRE->Transcription GRE->Transcription

Caption: this compound Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound in a cell culture model.

G prep Prepare Mepregenol Diacetate Stock (Protocol 3.1) treat Prepare Working Solution and Treat Cells (Protocol 3.2) prep->treat culture Seed and Culture Cells culture->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assays (e.g., Proliferation, Gene Expression) incubate->assay data Data Analysis assay->data

Caption: Experimental Workflow for this compound Cell Culture Studies.

References

Application Notes and Protocols: Mepregenol Diacetate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepregenol diacetate, also known as Acetomepregenol (CAS Number: 3116-07-2), is a synthetic progestin and a derivative of 17α-hydroxyprogesterone. Structurally similar to megestrol acetate, it is considered to be a prodrug of megestrol acetate. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies.

This document provides a detailed protocol for the preparation of this compound stock solutions. Due to the limited availability of specific solubility data for this compound, a generalized procedure for determining the optimal solvent and concentration is presented. It is strongly recommended that researchers perform small-scale solubility and stability tests to determine the most appropriate conditions for their specific experimental needs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound (Acetomepregenol) is provided in the table below.

PropertyValueSource
Chemical Name This compound; Acetomepregenol-
CAS Number 3116-07-2-
Molecular Formula C₂₆H₃₆O₅-
Molecular Weight 428.57 g/mol -
Appearance White to off-white solid (presumed)General knowledge of steroids
Solubility Data not available. Expected to be poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and acetone (based on similar steroid structures).General knowledge of steroids
Storage Store solid compound at 2-8°C. Protect from light and moisture.General recommendation for steroids

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines a systematic approach to determine the optimal solvent and concentration for preparing a this compound stock solution.

Materials and Equipment
  • This compound (solid powder)

  • Analytical balance

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Solvents to test (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (200 proof, absolute)

    • Acetone

    • Methanol

  • Phosphate-buffered saline (PBS) or cell culture medium for dilution

Preliminary Solubility Testing (Small-Scale)

Before preparing a large-volume stock solution, it is crucial to determine the solubility of this compound in various solvents.

  • Weighing: Accurately weigh 1-5 mg of this compound into separate, pre-weighed sterile vials.

  • Solvent Addition: To each vial, add a small, precise volume of a single solvent (e.g., 100 µL of DMSO, ethanol, or acetone).

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If the compound does not dissolve, gently warm the vial in a water bath (not exceeding 37°C) or sonicate for 5-10 minutes.

    • If the compound still does not dissolve, add an additional known volume of the solvent and repeat the dissolution steps.

  • Record Observations: Carefully record the volume of each solvent required to completely dissolve the known mass of this compound. This will give an approximate solubility in mg/mL.

  • Select the Optimal Solvent: Choose the solvent that dissolves the compound to the desired concentration with the smallest volume and is compatible with your downstream experimental system. For cell-based assays, the final concentration of the organic solvent should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Preparation of a Concentrated Stock Solution (Example)

Based on the preliminary solubility testing, prepare a concentrated stock solution. The following is an example protocol for preparing a 10 mM stock solution in DMSO, assuming a molecular weight of 428.57 g/mol .

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 428.57 g/mol * 1000 mg/g = 4.29 mg

  • Weighing: Accurately weigh 4.29 mg of this compound and transfer it to a sterile, amber glass vial.

  • Solubilization:

    • Add approximately 900 µL of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Final Volume Adjustment: Once dissolved, add DMSO to reach a final volume of 1 mL.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation

Prepare working solutions by diluting the concentrated stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in your final assay medium to get a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in the final assay medium to achieve the desired 10 µM working concentration.

Note: When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for DMSO).

Stability Assessment

The stability of the this compound stock solution should be assessed to ensure its integrity over time.

  • Freeze-Thaw Stability: Subject an aliquot of the stock solution to several freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature) and then analyze for purity and concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Long-Term Storage Stability: Store aliquots of the stock solution at the recommended temperature (-20°C or -80°C) and analyze at different time points (e.g., 1, 3, 6 months) to determine the shelf life.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use cluster_validation Validation weigh Weigh this compound solubility_test Perform Small-Scale Solubility Test weigh->solubility_test solubility_test->weigh Insoluble choose_solvent Select Optimal Solvent solubility_test->choose_solvent Successful Dissolution prepare_stock Prepare Concentrated Stock Solution choose_solvent->prepare_stock aliquot Aliquot and Store at -20°C or -80°C prepare_stock->aliquot stability_test Perform Stability Assessment (Freeze-Thaw, Long-Term) prepare_stock->stability_test prepare_working Prepare Working Solution (Freshly for each experiment) aliquot->prepare_working

Caption: Workflow for preparing this compound stock solution.

Decision Logic for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent.

Mepregenol Diacetate in Hormone Replacement Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research purposes only. Mepregenol diacetate is not widely approved for use in hormone replacement therapy (HRT) globally and its primary use has been in specific regions for gynecological and contraceptive purposes. There is a notable scarcity of comprehensive clinical trial data for its application in postmenopausal hormone replacement therapy.

Introduction

This compound, also known as Acetomepregenol or under the brand name Diamol, is a synthetic progestin that has been used in Russia for various gynecological conditions and as a component of hormonal contraceptives.[1][2][3] Its chemical structure and pharmacological profile suggest it as a potential candidate for investigation in hormone replacement therapy (HRT). These application notes provide a summary of the available information on this compound and protocols for its further research in the context of HRT.

Based on its chemical structure, this compound is considered a prodrug that is likely metabolized into Megestrol acetate, a well-characterized progestin.[1] This metabolic conversion is central to understanding its potential mechanism of action and physiological effects.

Physicochemical and Pharmacological Properties

A summary of the known and inferred properties of this compound is presented below.

PropertyThis compound (Acetomepregenol)Megestrol Acetate (Active Metabolite)
Chemical Formula C₂₆H₃₆O₅C₂₄H₃₂O₄
Molar Mass 428.57 g/mol 384.51 g/mol
Drug Class Progestin, Progestogen EsterProgestin
Primary Use Gynecological conditions, Contraception (in Russia)[1][2]Anorexia, Cachexia, Breast and Endometrial Cancer
Mechanism of Action Prodrug, likely converts to Megestrol acetate[1]Agonist of the progesterone and glucocorticoid receptors
Reported Activity High progestational activity[4]Progestogenic, Antiestrogenic, Antigonadotropic, Glucocorticoid

Proposed Mechanism of Action in Hormone Replacement Therapy

The primary proposed mechanism of action for this compound in the context of HRT is its conversion to Megestrol acetate. The subsequent actions of Megestrol acetate on various hormonal pathways would then elicit the therapeutic effects.

Signaling Pathway of Megestrol Acetate (Active Metabolite)

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mepregenol_diacetate This compound (Prodrug) Megestrol_acetate Megestrol Acetate (Active Metabolite) Mepregenol_diacetate->Megestrol_acetate Metabolic Conversion PR Progesterone Receptor (PR) Megestrol_acetate->PR Binds to GR Glucocorticoid Receptor (GR) Megestrol_acetate->GR Binds to HRE Hormone Response Element (HRE) in DNA PR->HRE Translocates to Nucleus and Binds to GR->HRE Translocates to Nucleus and Binds to Gene_transcription Modulation of Gene Transcription HRE->Gene_transcription Cellular_response Cellular Response (e.g., endometrial protection, vasomotor symptom relief) Gene_transcription->Cellular_response

Caption: Proposed mechanism of this compound via its active metabolite.

Experimental Protocols for HRT Research

Due to the limited specific research on this compound for HRT, the following protocols are generalized templates for preclinical and clinical investigation.

Preclinical Evaluation

A suggested workflow for the initial preclinical assessment of this compound for HRT is outlined below.

G Start Start: Hypothesis This compound for HRT In_vitro In Vitro Studies: Receptor Binding Assays (PR, GR) Metabolism Studies (Prodrug Conversion) Start->In_vitro In_vivo In Vivo Animal Models: (e.g., Ovariectomized Rodents) Dose-Ranging Studies In_vitro->In_vivo Efficacy Efficacy Assessment: - Endometrial Protection - Vasomotor Symptom Models - Bone Mineral Density In_vivo->Efficacy Safety Safety & Toxicology: - Genotoxicity - Carcinogenicity - Cardiovascular Effects In_vivo->Safety Data_analysis Data Analysis and Go/No-Go Decision for Clinical Trials Efficacy->Data_analysis Safety->Data_analysis End End: Preclinical Data Package Data_analysis->End

Caption: Preclinical research workflow for this compound in HRT.

  • Objective: To confirm the binding affinity and functional activity of this compound and its primary metabolite, Megestrol acetate, at the progesterone (PR) and glucocorticoid (GR) receptors.

  • Methodology:

    • Utilize commercially available competitive radioligand binding assay kits for human PR and GR.

    • Perform functional assays using cell lines expressing these receptors (e.g., T47D for PR, HeLa for GR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

    • Incubate cells with increasing concentrations of this compound and Megestrol acetate.

    • Measure reporter gene activity to determine agonist or antagonist effects and potency (EC₅₀).

  • Objective: To evaluate the in vivo progestogenic and potential HRT-relevant effects of this compound.

  • Methodology:

    • Surgically ovariectomize adult female rats or mice to induce a postmenopausal-like state.

    • After a recovery period, administer this compound orally at various doses, with and without estrogen co-administration.

    • Assess uterine weight and histology to determine endometrial effects (McPhail Index).

    • Monitor for changes in bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA).

    • Evaluate effects on models of hot flushes (e.g., tail skin temperature measurement).

Phase I Clinical Trial Protocol Outline
  • Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Postmenopausal Women.

  • Objectives:

    • Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound.

    • Secondary: To characterize the pharmacokinetic profile of this compound and its conversion to Megestrol acetate.

  • Study Design:

    • Part A (Single Ascending Dose): Cohorts of healthy postmenopausal women will receive a single oral dose of this compound or placebo. Doses will be escalated in subsequent cohorts pending safety review.

    • Part B (Multiple Ascending Dose): Cohorts will receive daily oral doses of this compound or placebo for a defined period (e.g., 14 days).

  • Key Assessments:

    • Safety: Adverse event monitoring, vital signs, ECGs, clinical laboratory tests.

    • Pharmacokinetics: Serial blood sampling to determine Cmax, Tmax, AUC, and half-life of this compound and Megestrol acetate using validated LC-MS/MS methods.

Data Presentation

Table of Potential Clinical Endpoints for HRT Studies
ParameterAssessment MethodRationale in HRT
Vasomotor Symptoms Daily diary of hot flush frequency and severityPrimary efficacy endpoint for menopausal symptom relief
Endometrial Safety Transvaginal ultrasound, Endometrial biopsyTo assess for endometrial hyperplasia, a risk with unopposed estrogen
Bone Mineral Density DEXA scan of lumbar spine and hipTo evaluate the prevention of postmenopausal osteoporosis
Lipid Profile Serum levels of total cholesterol, LDL, HDL, triglyceridesTo monitor cardiovascular risk factors
Coagulation Factors Measurement of factors like fibrinogen, prothrombin timeTo assess thrombotic risk, a known concern with some HRT regimens

Conclusion

This compound presents an interesting subject for HRT research, primarily due to its probable conversion to the well-known progestin, Megestrol acetate. However, a significant lack of direct clinical evidence for its use in postmenopausal women necessitates a thorough preclinical and clinical research program, as outlined in the suggested protocols. Future research should focus on confirming its metabolic fate, and systematically evaluating its efficacy and safety for the management of menopausal symptoms and the prevention of long-term postmenopausal health consequences. Researchers should proceed with caution and adhere to rigorous scientific and ethical standards in any new investigation of this compound for HRT.

References

Mepregenol Diacetate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available research on the effects of mepregenol derivatives on cancer cell lines, along with detailed protocols for relevant in vitro assays. The data and methodologies presented here are intended to serve as a resource for the investigation of mepregenol diacetate and related compounds in oncology research and drug development.

Overview of this compound and its Derivatives

This compound is a synthetic progestin. Research into its direct effects and the effects of its derivatives on cancer cell lines is an emerging area of interest. One study has explored the cytostatic activity of newly synthesized mepregenol 17-acetate derivatives, demonstrating their potential as cytotoxic agents against cancer cells.[1]

Quantitative Data Summary

The following table summarizes the cytostatic activity of a Mepregenol 17-acetate derivative (compound III) in comparison to other progestogenic compounds against the HeLa human cervical cancer cell line.[1]

CompoundCell LineConditionIC50 (µM)
Mepregenol 17-acetate derivative (III)HeLaNative30
Mepregenol 17-acetate derivative (III)HeLaEstradiol-stimulated9.1
ProgesteroneHeLaNative480
ProgesteroneHeLaEstradiol-stimulated5.6
Megestrol AcetateHeLaNative130
Megestrol AcetateHeLaEstradiol-stimulated115

Data extracted from a study on new mepregenol 17-acetate derivatives. The cytotoxicity of compound III was found to correlate with its DNA-damaging effect.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and drug cytotoxicity through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Damage Assessment using the Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This protocol is for detecting DNA strand breaks in individual cells, which was correlated with the cytotoxicity of a mepregenol derivative.[1]

Materials:

  • Treated and control cells

  • PBS (phosphate-buffered saline), ice-cold

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

  • Fluorescence microscope

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

  • Cell Embedding: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 100 µL of 0.5% LMA at 37°C. Pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.

  • Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C.

  • DNA Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times. Stain the slides with a suitable DNA stain.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further from the nucleus, creating a "comet" shape. Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Visualizations

Experimental Workflow

G Experimental Workflow for Assessing this compound Cytotoxicity A Cancer Cell Culture (e.g., HeLa) B Treatment with This compound Derivatives A->B C Cell Viability Assay (e.g., MTT) B->C E DNA Damage Assessment (e.g., Comet Assay) B->E D IC50 Determination C->D F Correlation Analysis D->F E->F

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Postulated Signaling Pathway

Disclaimer: The following diagram illustrates a potential mechanism of action for a related compound, Megestrol Acetate, in endometrial cancer cells. The specific signaling pathways for this compound have not yet been fully elucidated and may differ.

Megestrol acetate has been shown to induce cell cycle arrest and senescence in endometrial cancer cells through the Progesterone Receptor B (PR-B) and Forkhead Box Protein O1 (FOXO1) axis.[2][3]

G Postulated Signaling Pathway for a Related Progestin cluster_cell Endometrial Cancer Cell MA Megestrol Acetate PRB Progesterone Receptor B (PR-B) MA->PRB binds FOXO1 FOXO1 PRB->FOXO1 activates p21_p16 p21 / p16 (Upregulation) FOXO1->p21_p16 CyclinD1 Cyclin D1 (Downregulation) FOXO1->CyclinD1 G1_Arrest G1 Cell Cycle Arrest p21_p16->G1_Arrest CyclinD1->G1_Arrest Senescence Cellular Senescence G1_Arrest->Senescence

Caption: Postulated Megestrol Acetate signaling cascade in endometrial cancer.

References

Troubleshooting & Optimization

Mepregenol diacetate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Mepregenol diacetate. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in aqueous buffers. What am I doing wrong?

A1: this compound is practically insoluble in water, with a reported solubility of approximately 2 µg/mL.[1] Direct dissolution in aqueous buffers is unlikely to be successful. It is a lipophilic compound, requiring an organic solvent for initial dissolution before further dilution in aqueous media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing a stock solution of this compound, with a solubility of up to 76 mg/mL.[2] Ethanol is another option, although the solubility is lower. For analytical and some formulation purposes, acetone and chloroform can also be used due to their high solubilizing capacity.[1][3][4] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility.[2]

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Use a Surfactant or Co-solvent: Incorporating a non-ionic surfactant such as Tween® 80 or a co-solvent like PEG300 in your final aqueous solution can help to maintain the solubility of this compound.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions, vortexing between each step.

  • Warm the Solution: Gently warming the solution to 37-50°C may aid in dissolution, but be mindful of the compound's stability at higher temperatures.[2]

Q4: Can I adjust the pH to improve the solubility of this compound?

A4: Adjusting the pH is generally not a recommended strategy for this compound. The compound exhibits instability under alkaline conditions, with significant degradation observed at a pH of 7 or above.[1] Therefore, maintaining a neutral to slightly acidic pH is crucial for its stability.

Q5: Are there any advanced formulation strategies to enhance the aqueous solubility of this compound for in vivo or in vitro studies?

A5: Yes, several advanced formulation techniques can significantly improve the aqueous solubility and bioavailability of this compound:

  • Micellar Solubilization: The use of surfactants to form micelles can encapsulate the hydrophobic drug molecules, increasing their apparent water solubility. Studies have shown that polymeric micelles formed with Soluplus® can increase the aqueous solubility from 0.111 mg/mL to 2.154 mg/mL.[5]

  • Nanoparticle Formation: Creating nanoparticles of this compound can increase the surface area-to-volume ratio, leading to enhanced dissolution rates.[6][7]

  • Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can improve its dissolution.[7]

  • Proniosomal Systems: These are dry, free-flowing granular products that, upon hydration, form niosomes, which can encapsulate the drug and improve its delivery.[8]

Quantitative Solubility Data

SolventSolubilityConcentration (Molar)Notes
Water~2 µg/mL~5.2 µMPractically insoluble.[1]
DMSO76 mg/mL~197.65 mMUse of fresh, anhydrous DMSO is recommended.[2]
Ethanol21 mg/mL~54.6 mM[2]
AcetoneSoluble-[3][4]
ChloroformSoluble-[1]

Enhanced Aqueous Solubility with Surfactants

Surfactant SystemInitial Water SolubilityEnhanced Water SolubilityFold Increase
Cremophor® RH 400.111 mg/mL0.739 mg/mL~6.7
Soluplus®0.111 mg/mL2.154 mg/mL~19.4

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO to 1 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If complete dissolution is not achieved, gentle warming in a 37-50°C water bath with intermittent vortexing can be applied.[2]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant-Based Co-solvent System

Objective: To prepare a diluted aqueous working solution of this compound for in vitro cell-based assays, minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 20 mg/mL)

  • PEG300

  • Tween® 80

  • Sterile deionized water (ddH₂O) or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure: (Example for a 1 mL working solution)[2]

  • To a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly by pipetting or vortexing until the solution is clear.

  • Add 50 µL of Tween® 80 to the mixture and mix again until a clear solution is obtained.

  • Add 500 µL of ddH₂O or cell culture medium to bring the final volume to 1 mL.

  • Mix gently but thoroughly. This working solution should be prepared fresh before use for optimal results.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation stock_powder This compound Powder stock_mix Vortex/Warm stock_powder->stock_mix stock_dmso Anhydrous DMSO stock_dmso->stock_mix stock_solution Concentrated Stock Solution (in DMSO) stock_mix->stock_solution working_mix1 Mix stock_solution->working_mix1 working_peg PEG300 working_peg->working_mix1 working_tween Tween® 80 working_mix2 Mix working_tween->working_mix2 working_aqueous Aqueous Medium (e.g., ddH₂O, Cell Culture Medium) working_mix3 Mix working_aqueous->working_mix3 working_mix1->working_mix2 working_mix2->working_mix3 working_solution Final Aqueous Working Solution working_mix3->working_solution

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Start: this compound Solubility Issue q_solvent Are you using an appropriate organic solvent (e.g., DMSO, Ethanol)? start->q_solvent a_solvent_no Use DMSO or Ethanol to prepare a stock solution. q_solvent->a_solvent_no No q_precipitation Is the compound precipitating upon dilution in aqueous medium? q_solvent->q_precipitation Yes a_solvent_no->q_precipitation a_precipitation_yes Troubleshooting Strategies: - Lower final DMSO concentration - Use surfactants/co-solvents (Tween® 80, PEG300) - Perform stepwise dilution - Gently warm the solution q_precipitation->a_precipitation_yes Yes end_success Solubility Issue Resolved q_precipitation->end_success No a_precipitation_yes->end_success end_further Consider Advanced Formulation Strategies a_precipitation_yes->end_further

Caption: Troubleshooting flowchart for this compound solubility issues.

signaling_pathway cluster_receptors Receptor Binding cluster_effects Cellular & Physiological Effects MA This compound PR Progesterone Receptor MA->PR AR Androgen Receptor MA->AR GR Glucocorticoid Receptor MA->GR NPY Increased Neuropeptide Y (NPY) in Hypothalamus MA->NPY Modulates Hypothalamic Pathways Estrogen Inhibition of Estrogen-dependent Gene Expression PR->Estrogen Cytokines Decreased Production of Anorectic Cytokines GR->Cytokines Tumor Inhibition of Hormone-Sensitive Tumor Growth Estrogen->Tumor Appetite Appetite Stimulation Cytokines->Appetite NPY->Appetite

Caption: Simplified signaling pathways of this compound.

References

Technical Support Center: Optimizing Mepregenol Diacetate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on Mepregenol diacetate for in vivo studies is limited. This guide provides recommendations based on general principles for synthetic progestins and uses the closely related compound, Megestrol acetate, as an illustrative example. Researchers should always conduct their own dose-finding and formulation studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in preclinical animal models?

Due to the lack of specific data for this compound, a starting point can be extrapolated from studies of similar synthetic progestins, such as Megestrol acetate. For instance, in a study on nude mice, Megestrol acetate was administered via intraperitoneal injection at a dose of 10 mg/kg/day to inhibit the growth of HepG2 cell-transplanted tumors[1]. However, the optimal dose is highly dependent on the animal model, the disease being studied, and the administration route. A thorough dose-finding study is crucial.

Q2: How can I improve the solubility of this compound for in vivo administration?

This compound, like many steroid compounds, is expected to have low aqueous solubility. Megestrol acetate, for example, is practically insoluble in water[2]. To overcome this for in vivo studies, consider the following formulation strategies:

  • Co-solvents: Use a mixture of solvents such as DMSO, ethanol, or polyethylene glycol (PEG) with saline or water. It is critical to first determine the maximum tolerated concentration of the solvent mixture in a small pilot group of animals.

  • Suspensions: Micronize the compound to increase its surface area and suspend it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

  • Lipid-based formulations: Encapsulating the compound in liposomes or using oil-based vehicles can improve solubility and bioavailability.

Q3: What are the common routes of administration for progestins like this compound in animal studies?

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes include:

  • Oral (PO): If the compound has good oral bioavailability. This is often preferred for ease of administration in long-term studies.

  • Intraperitoneal (IP): Bypasses first-pass metabolism and can lead to higher systemic exposure.[1]

  • Subcutaneous (SC): Can provide a slow-release depot effect, leading to more sustained plasma concentrations.

  • Intravenous (IV): Used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, but may not be suitable for poorly soluble compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of compound during or after administration Poor solubility of this compound in the chosen vehicle.1. Re-evaluate the formulation. Increase the concentration of the co-solvent or surfactant. 2. Consider a different vehicle or a suspension formulation. 3. Sonnicate the formulation prior to administration to ensure a homogenous mixture.
No observable therapeutic effect at the initial dose 1. The dose may be too low. 2. Poor bioavailability due to formulation or administration route. 3. Rapid metabolism of the compound.1. Conduct a dose-escalation study to find the effective dose range. 2. Analyze plasma concentrations of the drug to assess exposure. 3. Consider a different administration route that avoids first-pass metabolism (e.g., IP or SC).
Toxicity or adverse effects observed in animals The administered dose is too high.1. Immediately reduce the dose or cease administration. 2. Conduct a toxicity study with a range of doses to determine the maximum tolerated dose (MTD). 3. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).
High variability in experimental results 1. Inconsistent formulation preparation. 2. Inaccurate dosing. 3. Biological variability within the animal cohort.1. Standardize the formulation preparation protocol. 2. Ensure accurate and consistent administration volumes. 3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic parameters for Megestrol acetate , which may serve as a reference for initial experimental design with this compound.

Parameter Value Source
Molecular Weight 384.5 g/mol [3]
Water Solubility Practically insoluble[2]
LogP 3.93[3]
In Vivo Dose (mice) 10 mg/kg/day (IP)[1]
Metabolism Primarily by CYP3A4 and CYP3A5[4]

Experimental Protocols

Protocol 1: Dose-Finding Study for this compound
  • Objective: To determine the effective dose range of this compound in a specific in vivo model.

  • Materials: this compound, appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline), animal model of interest.

  • Procedure:

    • Divide animals into at least four groups (n=5-8 per group): Vehicle control, Low dose, Medium dose, and High dose.

    • Based on data from related compounds, initial doses might be 1 mg/kg, 10 mg/kg, and 50 mg/kg.

    • Administer the assigned dose daily via the chosen route (e.g., oral gavage) for the duration of the study.

    • Monitor animals daily for signs of toxicity and measure relevant efficacy endpoints (e.g., tumor volume, specific biomarkers).

    • At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).

    • Analyze the data to identify a dose that provides a significant therapeutic effect without causing unacceptable toxicity.

Protocol 2: Formulation Development for a Poorly Soluble Progestin
  • Objective: To develop a stable and effective formulation for in vivo administration of this compound.

  • Materials: this compound, various solvents (DMSO, PEG400, ethanol), surfactants (Tween 80, Cremophor EL), and suspending agents (carboxymethylcellulose).

  • Procedure:

    • Solubility Screen: Determine the solubility of this compound in individual and combinations of solvents.

    • Vehicle Toxicity: Administer the most promising vehicle combinations (without the drug) to a small group of animals to assess tolerability.

    • Formulation Stability: Prepare the final formulation and assess its physical stability (e.g., check for precipitation) over a relevant time period at room temperature and 4°C.

    • Pilot Pharmacokinetic Study: Administer a single dose of the formulated this compound to a small group of animals and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma concentration profile.

Visualizations

progestin_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mepregenol_diacetate Mepregenol diacetate PR Progesterone Receptor (PR) Mepregenol_diacetate->PR Binds HSP HSP PR->HSP Dissociates from PR_active Active PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds to Gene_transcription Gene Transcription PRE->Gene_transcription Initiates

Caption: Progestin signaling pathway.

experimental_workflow Start Start: Define In Vivo Model Formulation Formulation Development (Solubility & Stability) Start->Formulation Toxicity Maximum Tolerated Dose (MTD) Study Formulation->Toxicity Dose_Finding Dose-Finding Efficacy Study Toxicity->Dose_Finding PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Dose_Finding->PK_PD Optimal_Dose Define Optimal Dose Regimen PK_PD->Optimal_Dose

Caption: Experimental workflow for dose optimization.

troubleshooting_guide Start In Vivo Experiment Shows Unexpected Results No_Effect No Therapeutic Effect? Start->No_Effect Toxicity Toxicity Observed? No_Effect->Toxicity No Check_Dose Increase Dose No_Effect->Check_Dose Yes Reduce_Dose Reduce Dose Toxicity->Reduce_Dose Yes Proceed Proceed with Adjusted Protocol Toxicity->Proceed No Check_Formulation Improve Formulation/ Change Route Check_Dose->Check_Formulation Still no effect Check_Dose->Proceed Effect observed Check_Formulation->Proceed Reevaluate_MTD Re-evaluate MTD Reduce_Dose->Reevaluate_MTD Reevaluate_MTD->Proceed

Caption: Troubleshooting decision tree.

References

Technical Support Center: Mepregenol Diacetate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the identification of degradation products of Mepregenol diacetate. Due to limited direct literature on this compound, the information provided is largely based on data from a structurally related compound, Megestrol acetate, and general principles of steroid degradation. This approach provides a scientifically grounded framework for initiating investigations into this compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure of this compound and known degradation pathways of similar steroid compounds like Megestrol acetate, the primary degradation pathways are expected to be hydrolysis and oxidation. Hydrolysis would cleave the acetate esters, while oxidation could occur at various positions on the steroid nucleus.

Q2: Are there any known degradation products of this compound?

A2: Specific degradation products for this compound are not widely reported in publicly available literature. However, based on the analysis of the related compound Megestrol acetate, potential degradation products could include hydrolyzed forms of this compound and various oxidation products.[1]

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most powerful technique for identifying and characterizing unknown degradation products. HPLC provides the necessary separation of the parent drug from its degradants, and MS provides molecular weight and fragmentation data, which are crucial for structure elucidation.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study of this compound. How can I determine if they are degradation products?

A1: First, ensure the peaks are not from the placebo or sample matrix by running appropriate controls. If the peaks are unique to the stressed this compound sample, they are likely degradation products. To confirm, you should perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to see if the peak intensities increase, which is a strong indicator of degradation.

Q2: My LC-MS data shows several new masses in my stressed this compound sample, but I am unable to identify the structures. What should I do?

A2: Structural elucidation of unknown degradation products can be challenging. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing you to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments will provide fragmentation patterns that can be pieced together to propose a chemical structure. Comparison with the fragmentation pattern of the parent drug is also highly informative.

Q3: The concentration of my this compound active pharmaceutical ingredient (API) is decreasing over time, but I am not seeing any corresponding degradation peaks in my HPLC analysis. What could be the reason?

A3: There are several possibilities. Your degradation products may not be UV-active at the wavelength you are using for detection. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is recommended. It is also possible that the degradation products are not eluting from your HPLC column or are precipitating out of the solution. Method development to ensure all components are properly separated and detected is crucial.

Potential Degradation Products of this compound (Based on Analogy to Megestrol Acetate)

Potential Degradant Postulated Structure Method of Identification
Mepregenol monoacetateHydrolysis of one acetate groupLC-MS
MepregenolComplete hydrolysis of both acetate groupsLC-MS
Oxidized this compoundAddition of hydroxyl or keto groupsLC-MS, NMR
Dehydrogenated this compoundFormation of new double bondsLC-MS, UV-Vis Spectroscopy

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of this compound to induce degradation and facilitate the identification of degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours. Dissolve the stressed powder in a suitable solvent and dilute to the working concentration.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (in a photostability chamber) for an extended period (e.g., 7 days). Dissolve the stressed powder and dilute.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.

HPLC Analytical Method for Degradation Product Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 280 nm and/or Mass Spectrometer

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS HRMS HRMS for Formula LCMS->HRMS MSMS MS/MS for Fragmentation HRMS->MSMS Structure Structure Elucidation MSMS->Structure Report Final Report Structure->Report Mepregenol This compound API Mepregenol->Acid Mepregenol->Base Mepregenol->Oxidation Mepregenol->Thermal Mepregenol->Photo

Caption: Workflow for the identification of this compound degradation products.

degradation_pathway MD This compound MM Mepregenol Monoacetate MD->MM Hydrolysis Oxi Oxidation Products MD->Oxi Oxidation Dehydro Dehydrogenation Products MD->Dehydro Dehydrogenation M Mepregenol MM->M Hydrolysis

Caption: Postulated degradation pathways for this compound.

References

Mepregenol Diacetate Stability Testing: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for Mepregenol diacetate. The following information is synthesized from established methodologies for structurally similar compounds and general principles of pharmaceutical stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability testing protocol for this compound?

A1: A stability testing protocol is a crucial component of drug development that establishes the shelf-life and recommended storage conditions for this compound. It involves subjecting the compound to various environmental factors to assess its physical, chemical, and microbiological stability over time.

Q2: What are the typical stress conditions applied in forced degradation studies for this compound?

A2: Forced degradation studies for this compound typically involve exposure to acid, base, oxidation, heat, and light to identify potential degradation products and pathways. These studies help in developing stability-indicating analytical methods.

Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the quantitative analysis of this compound and for separating its degradation products. A reverse-phase HPLC method with UV detection is a common approach.

Q4: How can I troubleshoot peak tailing or poor resolution in my HPLC analysis?

A4: Peak tailing or poor resolution can be caused by several factors. Refer to the troubleshooting guide below for potential causes and solutions, such as adjusting the mobile phase pH, checking for column contamination, or optimizing the flow rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Presence of Ghost Peaks Contaminated mobile phase or injection solvent.Use high-purity solvents and freshly prepared mobile phase.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Loss of Analyte Signal Degradation of the analyte in the sample solution.Prepare fresh samples and store them appropriately (e.g., protected from light, at low temperature).
Adsorption of the analyte to vials or tubing.Use silanized glass vials or biocompatible tubing.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

a. Acid Degradation:

  • Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add 10 mL of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 60°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

b. Base Degradation:

  • Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent.

  • Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent.

  • Add 10 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

d. Thermal Degradation:

  • Place 10 mg of solid this compound in a controlled temperature oven at 70°C for 48 hours.

  • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours.

  • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Processing cluster_3 Analysis Start This compound API Dissolve Dissolve in Solvent Start->Dissolve Thermal Thermal Stress (70°C, Solid State) Acid Acid Hydrolysis (0.1N HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Dissolve->Base Oxidation Oxidation (3% H2O2, RT) Dissolve->Oxidation Photo Photolytic Stress (UV/Vis Light) Dissolve->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis & Reporting HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Hypothetical Degradation Pathway

G cluster_degradation Degradation Products Mepregenol This compound DP1 Hydrolyzed Product (Loss of Acetate Groups) Mepregenol->DP1  Acid/Base  Hydrolysis DP2 Oxidized Product (Epoxidation or Hydroxylation) Mepregenol->DP2  Oxidation   DP3 Isomerized Product Mepregenol->DP3  Thermal/Photo  Stress

Caption: A potential degradation pathway for this compound.

Technical Support Center: Mepregenol Diacetate Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains very limited information specifically detailing the off-target effects of Mepregenol diacetate. Due to this data scarcity, this technical support guide will focus on the off-target effects of Megestrol acetate , a structurally similar progestin that is well-documented. While these compounds share a similar core structure, their off-target profiles may not be identical. The information presented here should be considered as a guide for investigating potential off-target effects of related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of Megestrol acetate?

Megestrol acetate is a synthetic progestin, and its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1][2] It is also known to have weak glucocorticoid activity.[1]

Q2: What are the potential off-target effects of Megestrol acetate observed in cell lines?

The most documented off-target effect of Megestrol acetate in cell lines is its interaction with P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance (MDR).[3][4] Megestrol acetate has been shown to reverse P-gp-mediated drug resistance. There is also evidence to suggest that it can interact with the glucocorticoid receptor (GR) and may modulate signaling pathways such as the MAPK pathway.[1][5]

Q3: How does Megestrol acetate interact with P-glycoprotein (P-gp)?

Studies have shown that Megestrol acetate can inhibit the function of P-gp. At a concentration of 100 µM, it was found to inhibit the binding of a Vinca alkaloid photoaffinity analog to P-gp in multidrug-resistant human neuroblastic SH-SY5Y/VCR cells.[3] Interestingly, the same concentration of Megestrol acetate enhanced the binding of [3H]-azidopine to P-gp in both SH-SY5Y/VCR and KB-GSV2 cell lines, suggesting a complex interaction.[3] This interaction can lead to increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates.[3]

Q4: Can Megestrol acetate affect cellular signaling pathways?

Yes, there is evidence that Megestrol acetate, particularly in combination with other agents, can influence cellular signaling. For instance, in combination with arsenic trioxide (ATO), Megestrol acetate was shown to enhance the phosphorylation of JNK1/2, p38, and ERK1/2 in liver cancer cells, indicating an involvement of the MAPK signaling pathway in its anti-tumor effect.[5]

Troubleshooting Guides

Issue 1: Unexpected resistance or sensitivity to other drugs in your cell line when co-incubated with Megestrol acetate.
  • Possible Cause: This could be due to an off-target interaction with drug transporters like P-glycoprotein (P-gp). Megestrol acetate can inhibit P-gp, leading to increased intracellular concentration and cytotoxicity of P-gp substrate drugs (e.g., some chemotherapeutics).[3]

  • Troubleshooting Steps:

    • Check if your drug of interest is a P-gp substrate: Consult literature or databases (e.g., DrugBank) to determine if the other drug is transported by P-gp.

    • Perform a drug accumulation assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess whether Megestrol acetate increases its intracellular accumulation in your cell line.

    • Use a P-gp overexpressing cell line: Compare the effect of your drug with and without Megestrol acetate in a cell line known to overexpress P-gp and a parental control cell line. A greater potentiation of your drug's effect in the P-gp overexpressing line would support this off-target mechanism.

Issue 2: Observing glucocorticoid-like effects in your cellular assay.
  • Possible Cause: Megestrol acetate has been reported to possess weak glucocorticoid activity, suggesting it might bind to the glucocorticoid receptor (GR).[1]

  • Troubleshooting Steps:

    • Use a GR antagonist: Co-incubate your cells with Megestrol acetate and a specific GR antagonist (e.g., RU-486). If the observed effect is diminished, it suggests GR involvement.

    • Perform a GR reporter assay: In a cell line transfected with a GR-responsive reporter vector, assess whether Megestrol acetate can drive reporter gene expression.

    • Analyze expression of GR target genes: Use qPCR to measure the mRNA levels of known GR target genes (e.g., GILZ, FKBP5) after treatment with Megestrol acetate.

Quantitative Data Summary

CompoundOff-TargetCell LineEffectConcentration/IC50Reference
Megestrol acetateP-glycoprotein (P-gp)SH-SY5Y/VCRInhibition of Vinca alkaloid analog binding100 µM[3]
Megestrol acetateP-glycoprotein (P-gp)SH-SY5Y/VCR, KB-GSV2Enhanced [3H]-azidopine binding100 µM[3]
Megestrol acetateCell GrowthHepG2InhibitionIC50 of 260 µM (24h incubation)

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol provides a general workflow to assess the potential of a compound to inhibit P-gp mediated efflux.

Materials:

  • Your cell line of interest (and a P-gp overexpressing positive control, if available)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Megestrol acetate

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Culture medium

  • PBS (Phosphate Buffered Saline)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of Megestrol acetate or the positive control (Verapamil) in culture medium for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 1-5 µM) to all wells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.

  • Lyse the cells or measure the intracellular fluorescence directly using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen substrate. Alternatively, detach the cells and analyze by flow cytometry.

  • An increase in intracellular fluorescence in the presence of Megestrol acetate compared to the vehicle control indicates inhibition of P-gp efflux.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion pre_incubation Pre-incubate with Megestrol acetate or controls (1 hr) adhesion->pre_incubation add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) pre_incubation->add_substrate incubation Incubate (30-60 min) add_substrate->incubation wash_cells Wash with ice-cold PBS incubation->wash_cells measure_fluorescence Measure intracellular fluorescence (Plate reader or Flow Cytometer) wash_cells->measure_fluorescence

Caption: Workflow for P-glycoprotein (P-gp) Inhibition Assay.

signaling_pathway cluster_mapk MAPK Pathway MA Megestrol Acetate JNK JNK1/2 MA->JNK potentiates phosphorylation p38 p38 MA->p38 potentiates phosphorylation ERK ERK1/2 MA->ERK potentiates phosphorylation ATO Arsenic Trioxide (ATO) ATO->JNK ATO->p38 ATO->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: Postulated MAPK Signaling by Megestrol Acetate and ATO.

References

Technical Support Center: Mepregenol Diacetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mepregenol diacetate. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect HPLC analysis?

This compound, also known as Acetomepregenol, is a synthetic steroid. It is structurally very similar to Megestrol acetate and is considered a prodrug of this compound. For the purposes of reverse-phase HPLC, it is a relatively non-polar, neutral compound. Its neutrality implies that peak shape issues are less likely to be caused by pH-dependent ionization but may arise from other interactions within the HPLC system.

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing for a neutral compound like this compound in reverse-phase HPLC can be attributed to several factors:

  • Secondary Interactions: Interaction between the analyte and active sites on the silica-based column packing material, such as residual silanol groups.

  • Column Issues: Degradation of the column, including bed deformation or contamination.

  • Inappropriate Mobile Phase: A mobile phase that does not completely dissolve the sample or is not strong enough to elute the analyte efficiently.

  • System Issues: Extra-column volume from excessive tubing length or wide-bore tubing, as well as leaking fittings.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

Q3: How can I differentiate between a chemical and a physical cause for peak tailing?

A simple diagnostic test can be performed:

  • Inject a neutral, well-behaved compound (a "probe" compound) that is known to give a symmetrical peak on your system.

  • If the probe compound's peak also tails: The issue is likely physical, related to the instrument setup (e.g., fittings, tubing, column void).

  • If the probe compound's peak is symmetrical, but your this compound peak tails: The problem is likely chemical, related to secondary interactions between your analyte and the stationary phase.[1][2]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks physical_problem Likely Physical Problem check_all_peaks->physical_problem Yes chemical_problem Likely Chemical/Method Problem check_all_peaks->chemical_problem No check_fittings Check and tighten all fittings physical_problem->check_fittings check_tubing Ensure tubing is of appropriate length and diameter check_fittings->check_tubing check_column Inspect column for voids or contamination check_tubing->check_column end Peak Shape Improved check_column->end optimize_mobile_phase Optimize Mobile Phase chemical_problem->optimize_mobile_phase change_column Use a different column (e.g., end-capped) optimize_mobile_phase->change_column sample_concentration Reduce sample concentration/injection volume change_column->sample_concentration sample_concentration->end

Caption: A flowchart for troubleshooting HPLC peak tailing.

Step-by-Step Troubleshooting Protocol

1. Initial Assessment and System Check

  • Visual Inspection: Examine the chromatogram. Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, this suggests a system-wide (physical) issue.[1]

  • System Suitability: Check system suitability parameters from a recent, successful run. Pay attention to peak asymmetry, theoretical plates, and resolution.

  • Fittings and Tubing: Ensure all fittings are secure and not leaking. Verify that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize extra-column volume.

2. Investigating Chemical and Method-Related Causes

If only the this compound peak is tailing, or if system checks do not reveal an obvious physical problem, proceed with the following steps.

  • Sample Concentration and Solvent:

    • Action: Prepare a dilution of your sample (e.g., 1:10) and inject it.

    • Expected Result: If peak shape improves, the original sample was likely overloaded.

    • Action: Ensure your sample is fully dissolved in the mobile phase. If a different solvent is used for sample preparation, it should be of similar or weaker elution strength than the mobile phase.

  • Mobile Phase Composition:

    • Action: Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase by 5-10%.

    • Expected Result: A stronger mobile phase can improve peak shape by accelerating the elution of the analyte.

    • Note: A typical starting mobile phase for Megestrol acetate (and therefore a good starting point for this compound) is a mixture of acetonitrile and water.[3][4][5][6]

  • Column Selection and Condition:

    • Action: If available, switch to a column with end-capping. End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.

    • Action: If the column is old or has been used with harsh conditions, it may be degraded. Replace it with a new column of the same type.

    • Action: Consider using a guard column to protect the analytical column from strongly retained impurities in the sample.

3. Advanced Troubleshooting

If the above steps do not resolve the issue, consider these more advanced strategies:

  • Temperature: Increasing the column temperature (e.g., to 35-40°C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • Mobile Phase Additives: While less common for neutral compounds, adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can sometimes mask active sites on the stationary phase. However, this should be a last resort as it can complicate the mobile phase and may not be necessary for a neutral analyte.

Experimental Protocols

Protocol 1: Diagnostic Injection of a Neutral Probe

  • Objective: To distinguish between physical and chemical causes of peak tailing.

  • Materials:

    • Your HPLC system and current mobile phase.

    • A solution of a neutral, non-polar compound (e.g., toluene) at a concentration that gives a reasonable detector response.

  • Procedure:

    • Equilibrate the HPLC system with your current mobile phase until a stable baseline is achieved.

    • Inject the neutral probe solution.

    • Acquire the chromatogram and examine the peak shape of the probe compound.

  • Analysis:

    • Symmetrical Peak: The HPLC system is likely functioning correctly. The tailing of this compound is likely due to chemical interactions.

    • Tailing Peak: There is likely a physical problem with the HPLC system (e.g., column void, leaking fitting, excessive tubing).

Protocol 2: Sample Overload Test

  • Objective: To determine if peak tailing is caused by injecting too much sample.

  • Materials:

    • Your current this compound sample.

    • Mobile phase for dilution.

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

    • Inject the original sample and each dilution.

    • Compare the peak shapes from the resulting chromatograms.

  • Analysis:

    • If the peak shape becomes more symmetrical with increasing dilution, the original sample was overloaded. Adjust the sample concentration or injection volume accordingly.

Data Presentation

Table 1: Example HPLC Method Parameters for a Structurally Similar Compound (Megestrol Acetate)

ParameterValue
Column Primesil C18 (150mm x 4.6 mm, 5µm)[3][4][5][6]
Mobile Phase Acetonitrile: Water (65:35 v/v)[3][4][5][6]
Flow Rate 1.0 mL/min (Typical)
Detection Wavelength 280 nm[3][4][5][6]
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Injection Volume 10-20 µL (Typical)

This table provides a starting point for method development for this compound, based on a validated method for the closely related compound, Megestrol acetate.

Logical Relationship Diagram for Troubleshooting Peak Tailing

Logical_Relationships cluster_causes Potential Causes cluster_solutions Potential Solutions chemical Chemical Interactions (e.g., silanol groups) change_column Use End-Capped Column chemical->change_column physical Physical Issues (e.g., column void, leaks) system_maintenance Check Fittings and Tubing physical->system_maintenance method Method Parameters (e.g., mobile phase, overload) optimize_method Adjust Mobile Phase/Sample Load method->optimize_method Tailing Peak Tailing Tailing->chemical Tailing->physical Tailing->method

Caption: Relationship between causes and solutions for peak tailing.

References

Improving Mepregenol diacetate bioavailability in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on improving the bioavailability of Mepregenol diacetate in animal models is limited in publicly available literature. The following troubleshooting guide and frequently asked questions have been compiled based on established methodologies for structurally similar progestins, such as Megestrol Acetate and Progesterone. These recommendations should be adapted and validated for your specific experimental context.

Troubleshooting Guide: Common Issues in this compound Bioavailability Studies

This guide addresses specific problems researchers may encounter during in vivo experiments aimed at improving the oral bioavailability of this compound.

Problem Potential Cause Suggested Solution
High variability in plasma concentrations between animal subjects. 1. Inconsistent dosing volume or technique. 2. Food effect influencing absorption. Megestrol acetate, a similar compound, shows significant food effect.[1] 3. Differences in gastric pH or GI tract motility among animals.1. Ensure precise, consistent oral gavage technique. 2. Standardize feeding protocols. Conduct studies in either fasted or fed states with a consistent diet.[1] 3. Acclimatize animals properly and minimize stress to normalize physiological conditions.
Low or undetectable plasma concentrations of this compound. 1. Poor aqueous solubility limiting dissolution. This compound, like other progestins, is likely a BCS Class II drug (low solubility, high permeability).[1][2] 2. Extensive first-pass metabolism in the liver.[3][4] 3. Inadequate analytical sensitivity of the quantification method (e.g., LC-MS/MS).1. Employ formulation strategies to enhance solubility, such as nanoemulsions, solid dispersions, or micronization.[1][5][6][7] 2. Consider co-administration with inhibitors of relevant metabolic enzymes if known, or use formulations that promote lymphatic absorption to bypass the liver. 3. Optimize the analytical method to achieve a lower limit of quantification (LLOQ).
Unexpectedly rapid clearance from plasma. 1. Rapid metabolism and excretion.[4][8] 2. Enterohepatic circulation might be occurring, but not fully captured by the sampling schedule.[9][10]1. Increase the frequency of blood sampling at earlier time points to better characterize the distribution and elimination phases. 2. In dedicated studies, bile duct cannulation in animal models like rats can confirm and quantify biliary excretion and enterohepatic recirculation.[10][11]
Precipitation of the compound in the formulation before or during administration. 1. The drug concentration exceeds the solubility limit of the vehicle. 2. Temperature or pH changes affecting solubility.1. Reduce the drug concentration or use a different, more suitable vehicle (e.g., a lipid-based formulation for lipophilic compounds). 2. Prepare formulations fresh before each experiment and maintain consistent temperature. Use buffered solutions if pH is a critical factor.
In vitro dissolution rate does not correlate with in vivo bioavailability. 1. The dissolution medium does not accurately reflect the in vivo gastrointestinal conditions. 2. Permeability, not dissolution, is the rate-limiting step for this specific formulation.1. Use biorelevant dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid) that mimic the pH and composition of the animal's GI tract.[12] 2. Conduct permeability assays (e.g., Caco-2, PAMPA) to assess if the formulation impacts membrane transport.[12]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Based on analogous BCS Class II compounds like Megestrol Acetate, promising strategies focus on improving solubility and dissolution rates. These include:

  • Nanoemulsions: These lipid-based formulations can significantly increase the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state, thereby enhancing absorption.[1] A nanoemulsion of Megestrol acetate resulted in a 5-fold increase in oral bioavailability in dogs under fasting conditions.[1]

  • Solid Dispersions: By dispersing the drug in a hydrophilic polymer matrix at a molecular level, solid dispersions can enhance the dissolution rate.[5][7] A solid dispersion of Megestrol acetate with copovidone improved bioavailability by over 220% in a comparative pharmacokinetic study.[7]

  • Micronization and Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution.[6][13] Nanonized progesterone showed 30% higher bioavailability in healthy rabbits compared to a micronized formulation.[6]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[5][13]

Q2: How do I choose the right vehicle for my preclinical oral formulation?

A2: The choice of vehicle depends on the physicochemical properties of this compound and the goals of your study.

  • For initial screening, simple aqueous suspensions with a surfactant (e.g., Tween 80) can be used.

  • For enhancing bioavailability, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are effective for lipophilic compounds as they can improve solubilization and promote lymphatic uptake.[5]

  • For solid dispersions, hydrophilic polymers like PVP or copovidone are common choices.[7]

Animal Model Selection and Study Design

Q3: Which animal model is most appropriate for this compound bioavailability studies?

A3: The choice of model depends on the research question.

  • Rats (Sprague-Dawley, Wistar): They are the most common model for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[9][11][12][14]

  • Mice: Useful when only small amounts of the compound are available or for studies involving transgenic models.[2]

  • Dogs (Beagle): Their gastrointestinal physiology is closer to humans than rodents, making them a good model for preclinical evaluation of formulations, especially for investigating food effects.[1]

  • Rabbits: Also used for pharmacokinetic studies of progestins.[6]

Q4: What are the key pharmacokinetic parameters to measure in an oral bioavailability study?

A4: The primary parameters to determine from the plasma concentration-time curve are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

  • Relative Bioavailability (F%): Calculated by comparing the AUC of the test formulation to a reference formulation (e.g., an intravenous solution or an unformulated suspension).

Experimental Workflows and Data Interpretation

Q5: What does a typical experimental workflow for an oral bioavailability study look like?

A5: A standard workflow involves acclimatization, dosing, blood sampling, sample analysis, and data analysis. The process is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Vivo Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., 1 week) B Formulation Preparation (e.g., Nanoemulsion, Suspension) A->B C Randomization into Groups (Test vs. Control) B->C D Fasting Protocol (e.g., Overnight) C->D E Oral Dosing (Gavage) D->E F Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) E->F G Plasma Separation (Centrifugation) F->G H Bioanalysis (LC-MS/MS) G->H I Pharmacokinetic Modeling (Calculate Cmax, AUC, etc.) H->I J Statistical Analysis I->J

Workflow for a typical oral bioavailability study in an animal model.

Q6: How can I troubleshoot a high first-pass metabolism issue?

A6: High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation. Here is a decision-making flow for addressing this issue.

G A Problem: Low Bioavailability Suspected High First-Pass Effect B Confirm with IV Dosing A->B C Is Absolute Bioavailability (F) << 100%? B->C Yes G Re-evaluate other factors: Solubility, Permeability B->G No D Investigate Alternative Formulations C->D Yes H Issue is not primarily first-pass metabolism C->H No E Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) D->E F Prodrug Approach D->F

Troubleshooting workflow for suspected high first-pass metabolism.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on Megestrol Acetate and Progesterone, which can serve as a reference for designing and evaluating this compound experiments.

Table 1: Pharmacokinetic Parameters of Megestrol Acetate (MGA) Formulations in Animal Models

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
MGA Microcrystal Suspension (Fasting)DogN/A~150~4.0~1,500100 (Reference)[1]
MGA Nanoemulsion (Fasting)DogN/A~400~2.0~7,500500[1]
Micronized MGAMouseN/A~1,200~0.5~2,500100 (Reference)[2]
MGA-loaded PSLNsMouseN/A~2,0000.5 & 2.0~7,175287[2]
MASD (1:1)N/AN/A2x higher than reference30% faster than reference>220>220[7]

PSLNs: Polymer-hybridized Solid Lipid Nanoparticles; MASD: Megestrol Acetate Solid Dispersion

Table 2: Pharmacokinetic Parameters of Progesterone Formulations in Rats

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (0-∞) (h·ng/mL)Relative Bioavailability (%)Reference
Free ProgesteroneRat121.230.42301.48100 (Reference)[12]
PROG–BBA CocrystalRat295.310.42742.59246[12]
PROG–IPA CocrystalRat389.150.581201.72398[12]
PROG–NPA CocrystalRat179.240.25442.67147[12]

PROG: Progesterone; BBA: 4-formylbenzeneboronic acid; IPA: isophthalic acid; NPA: 3-nitrophthalic acid.

Experimental Protocols

Protocol 1: Preparation of a Progestin Nanoemulsion (Adapted from Megestrol Acetate Study[1])
  • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400) to select optimal components.

  • Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant. This is done by titrating mixtures of oil and surfactant/co-surfactant with water and observing the formation of nanoemulsions.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (e.g., to 40°C) and vortex the mixture until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

    • To form the nanoemulsion, add the aqueous phase dropwise to the pre-concentrate under gentle magnetic stirring.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: In Vivo Oral Bioavailability Study in Rats (General Protocol)
  • Animals: Use male Sprague-Dawley rats (200-250 g). House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide rats into groups (e.g., n=6 per group): Group 1 (Control: vehicle), Group 2 (Reference formulation: this compound suspension), Group 3 (Test formulation: e.g., this compound nanoemulsion). Fast the animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 250 µL) from the tail vein or jugular vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples.

    • Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data. Calculate the relative bioavailability of the test formulation compared to the reference formulation.

References

Mepregenol Diacetate Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on potential interference caused by Mepregenol Diacetate in various biochemical assays. The following information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic progestin, meaning it is a steroid compound that mimics the activity of the natural hormone progesterone. Its primary mechanism of action is to bind to and activate the progesterone receptor (PR), a nuclear receptor that regulates gene expression. This interaction can influence a wide range of cellular processes, making it a compound of interest in various research and pharmaceutical applications.

Q2: How can this compound interfere with my biochemical assays?

The most common form of interference, particularly in immunoassays like ELISA, is due to its structural similarity to endogenous steroid hormones such as progesterone. This can lead to several issues:

  • Cross-reactivity: The antibodies used in an immunoassay to detect a specific hormone (e.g., progesterone) may also bind to this compound if it is present in the sample. This can lead to falsely elevated results.

  • Competition for Binding Proteins: In samples containing biological fluids, this compound may compete with endogenous hormones for binding to plasma proteins like sex hormone-binding globulin (SHBG). This can alter the concentration of the free, unbound analyte that the assay is intended to measure.

  • Matrix Effects: The presence of a high concentration of an exogenous compound like this compound can alter the overall properties of the sample matrix, potentially affecting antibody-antigen binding kinetics or the enzymatic reaction in an assay.

Q3: Which types of assays are most susceptible to interference from this compound?

Competitive immunoassays for steroid hormones are the most likely to be affected. In this format, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. A cross-reacting compound like this compound will also compete, leading to an inaccurate signal. While less common, non-specific binding could potentially affect other assay types, including enzymatic and cell-based assays, particularly at high concentrations.

Troubleshooting Guides

Issue 1: My progesterone ELISA is showing unexpectedly high results in samples treated with this compound.

This is a classic sign of cross-reactivity. The assay antibody is likely recognizing this compound in addition to progesterone.

  • Troubleshooting Steps:

    • Perform a Cross-Reactivity Test: Analyze a series of known concentrations of this compound (in the same buffer as your samples) directly in the progesterone ELISA. This will allow you to quantify the extent of the interference.

    • Sample Dilution: Perform a serial dilution of your sample. If the measured concentration does not decrease linearly with the dilution factor, it suggests the presence of an interfering substance.

    • Spike and Recovery: Add a known amount of progesterone standard ("spike") to your sample matrix containing this compound and a control matrix without it. If the percentage of the spike that you can measure ("recovery") is significantly different between the two samples, it indicates interference.

    • Use a Different Assay: If significant cross-reactivity is confirmed, consider using an alternative method for progesterone quantification that is less susceptible to interference, such as liquid chromatography-mass spectrometry (LC-MS).

Issue 2: I am observing unexpected biological effects in my cell-based assay after treatment with a compound, and I suspect this compound might be a contaminant.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure you are running a proper vehicle control (the solvent used to dissolve your test compound) to rule out any effects of the solvent itself.

    • Agonist/Antagonist Controls: Test your sample in the presence of a known progesterone receptor antagonist. If the unexpected effect is blocked by the antagonist, it strongly suggests the presence of a progestogenic compound like this compound.

    • Dose-Response Curve: Run a full dose-response curve of your test compound. A classic sigmoidal curve can indicate a specific biological interaction, whereas a linear or irregular response might suggest non-specific effects or cytotoxicity.

Quantitative Data

While specific cross-reactivity data for this compound is not widely published, the table below provides an example of how cross-reactivity is reported for other steroids in a progesterone immunoassay. This serves as a template for the data you should aim to generate when testing for interference.

Table 1: Example Cross-Reactivity of Various Steroid Compounds in a Progesterone Immunoassay

Compound Concentration Tested (ng/mL) Apparent Progesterone Concentration (ng/mL) Cross-Reactivity (%)
Progesterone 10 10.0 100
5β-Dihydroprogesterone 1000 182 18.2
17-Hydroxyprogesterone 1000 49 4.9
Medroxyprogesterone 1000 15 1.5
Testosterone 1000 < 0.5 < 0.05

| Estradiol | 1000 | < 0.5 | < 0.05 |

Cross-reactivity is calculated as: (Measured Concentration / Actual Concentration of Interferent) x 100. Data is representative and based on published studies of similar compounds.

Experimental Protocols

Protocol 1: Determining Cross-Reactivity in a Competitive ELISA

Objective: To quantify the percentage of cross-reactivity of this compound in a progesterone ELISA kit.

Materials:

  • Progesterone ELISA Kit (including progesterone standards, antibody-coated plate, HRP-conjugate, substrate, and stop solution)

  • This compound

  • Assay Buffer (as provided in the kit or recommended)

  • Microplate reader

Methodology:

  • Prepare this compound Standards: Create a serial dilution of this compound in the assay buffer. A recommended starting range is from 1 ng/mL to 10,000 ng/mL.

  • Prepare Progesterone Standards: Prepare the progesterone standards according to the ELISA kit manual. This will be your reference curve.

  • Assay Procedure:

    • Add the progesterone standards to their assigned wells on the antibody-coated plate.

    • Add the this compound standards to their assigned wells.

    • Add a blank (assay buffer only) to at least two wells.

    • Follow the ELISA kit instructions for adding the HRP-conjugate, incubation, washing, substrate addition, and stopping the reaction.

  • Data Acquisition: Read the absorbance of the plate at the wavelength specified in the kit manual.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the progesterone standards against their known concentrations.

    • For each this compound concentration, use the standard curve to determine the "apparent" progesterone concentration based on its absorbance.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Progesterone Concentration / Actual this compound Concentration) x 100

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and potential assay interference.

Progesterone_Signaling_Pathway cluster_cell Cell cluster_response MD This compound (or Progesterone) PR Progesterone Receptor (PR) MD->PR Binds PR_Active Active PR Dimer PR->PR_Active Dimerizes HSP HSP HSP->PR Dissociates PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to DNA Gene Target Gene PRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response Interference_Workflow Start Suspected Assay Interference (e.g., Unexpectedly High Result) Test1 Perform Serial Dilution of Sample Start->Test1 Result1 Is the result linear? Test1->Result1 Test2 Perform Spike and Recovery Experiment Result1->Test2 No Conclusion1 Interference Unlikely Result1->Conclusion1 Yes Result2 Is recovery acceptable (e.g., 80-120%)? Test2->Result2 Test3 Test Potential Interferent Directly in Assay (Cross-Reactivity Test) Result2->Test3 No Result2->Conclusion1 Yes Conclusion2 Interference Confirmed Test3->Conclusion2 Action Mitigation Strategy: - Quantify cross-reactivity - Use alternative method (e.g., LC-MS) - Purify sample Conclusion2->Action Interference_Types cluster_assay Competitive Immunoassay Ab Antibody Analyte Analyte (e.g., Progesterone) Analyte->Ab Intended Binding Interferent Interferent (this compound) Interferent->Ab Cross-Reactivity (False Signal)

Technical Support Center: Mepregenol Diacetate & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for conducting cell viability assays with Mepregenol diacetate treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a synthetic progestin, a compound that mimics the activity of the hormone progesterone.[1] It is used in hormonal therapy to treat cancers like breast and endometrial cancer.[1] Its mechanism involves altering the hormone balance in the body, which can inhibit the growth of hormone-dependent cancer cells.[1] In some cancer cell lines, such as endometrial and liver cancer cells, this compound has been shown to reduce cell growth and viability, potentially by inducing cell cycle arrest and senescence.[2][3]

Q2: Which type of cell viability assay is most appropriate for this compound treatment?

A2: The choice of assay depends on your experimental endpoint.

  • For assessing metabolic activity: MTT, MTS, XTT, or resazurin-based assays are suitable. These colorimetric or fluorometric assays measure the reductive capacity of viable cells.[4] The MTT assay, for instance, measures the conversion of a yellow tetrazolium salt to a purple formazan product by mitochondrial enzymes in living cells.[5]

  • For assessing membrane integrity and apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer membrane, which Annexin V binds to, while PI only enters cells with compromised membranes (late apoptotic/necrotic).

Q3: What is a suitable solvent for this compound and what should my vehicle control be?

A3: Steroid compounds like this compound are typically dissolved in an organic solvent such as DMSO. It is critical to use a vehicle control in your experiments, which consists of cells treated with the highest concentration of the solvent used to dissolve the drug. This ensures that any observed effects on cell viability are due to the drug itself and not the solvent. The final concentration of DMSO should generally be kept low, often below 0.5%, as higher concentrations can be toxic to cells.[6]

Q4: How can I determine the optimal concentration and incubation time for this compound?

A4: You should perform a dose-response and time-course experiment.

  • Dose-Response: Treat cells with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours). This will help you determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[5]

  • Time-Course: Treat cells with a fixed concentration of this compound (e.g., near the estimated IC50) and measure viability at several time points (e.g., 6, 12, 24, 48 hours). This will reveal the kinetics of the drug's effect.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in 96-well plates due to uneven evaporation.1. Ensure a single-cell suspension before seeding; mix gently and thoroughly. 2. Use calibrated pipettes; change tips for each replicate. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity.
No effect on cell viability observed 1. Drug concentration is too low or incubation time is too short. 2. The cell line is resistant to this compound (e.g., lacks progesterone receptors).[7] 3. Drug degradation.1. Perform a dose-response study with a wider and higher concentration range and extend the incubation period (e.g., up to 72 hours).[5] 2. Verify the expression of progesterone receptors in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to respond to progestins. 3. Prepare fresh drug solutions for each experiment.
Vehicle control (e.g., DMSO) shows high toxicity 1. Solvent concentration is too high. 2. Cells are particularly sensitive to the solvent.1. Decrease the final solvent concentration to the lowest possible level that maintains drug solubility (ideally ≤0.1%).[6] 2. Test different solvents if possible. Ensure the solvent is evenly mixed in the media before adding to cells.
(MTT Assay) Formazan crystals are not dissolving completely 1. Insufficient volume of solubilizing agent (e.g., DMSO). 2. Inadequate mixing after adding the solubilizer.1. Ensure all media is removed before adding the solubilizer. Add a sufficient volume (e.g., 100-200 µL for a 96-well plate).[5] 2. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[5]
(Annexin V/PI) High percentage of Annexin V+/PI+ cells in the treated group, with few early apoptotic cells (Annexin V+/PI-) 1. Drug concentration is too high or treatment time is too long, causing rapid cell death and secondary necrosis. 2. Harsh cell handling during harvesting.1. Reduce the drug concentration or shorten the incubation time to capture the early stages of apoptosis.[6] 2. For adherent cells, use a gentle, non-enzymatic dissociation method like using EDTA instead of harsh trypsinization.[8] Handle cells gently throughout the staining process.
(Annexin V/PI) False positives in the control group 1. Cells were over-confluent or starved, leading to spontaneous apoptosis.[9] 2. Over-trypsinization or mechanical damage disrupting the cell membrane.[9] 3. EDTA in the buffer interfering with calcium-dependent Annexin V binding.[10]1. Use healthy, log-phase cells for experiments.[9] 2. Use a gentle cell detachment method and minimize centrifugation speed/duration.[8] 3. Ensure you are using the provided 1X Binding Buffer, which is calcium-enriched. Do not use PBS containing EDTA.[10]

Experimental Protocols & Data Presentation

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Protect the plate from light.[5]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Measurement: Shake the plate gently for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using an EDTA-based solution to preserve membrane integrity.[8] Combine all cells and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.[10]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Data Presentation Tables

Table 1: Example Dose-Response Data for this compound (48h Treatment)

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Viability (Relative to Control)
0 (Control) 1.250 0.085 100%
1 1.180 0.070 94.4%
10 0.950 0.065 76.0%
25 0.630 0.050 50.4%
50 0.310 0.040 24.8%

| 100 | 0.150 | 0.025 | 12.0% |

Table 2: Example Apoptosis Analysis via Annexin V/PI Staining

Treatment Group % Viable (Q3: AV-/PI-) % Early Apoptotic (Q4: AV+/PI-) % Late Apoptotic/Necrotic (Q2: AV+/PI+)
Untreated Control 95.2% 2.5% 1.8%
Vehicle Control (DMSO) 94.8% 2.8% 2.0%
This compound (25 µM) 45.5% 35.1% 18.5%

| this compound (50 µM) | 18.7% | 20.3% | 60.1% |

Visualizations

G General Workflow for Cell Viability Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells in Multi-well Plate incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat Cells with This compound (Include Vehicle Control) incubate1->treat Cells ready for treatment incubate2 4. Incubate for Desired Time (e.g., 24-72h) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, Annexin V/PI) incubate2->add_reagent Treatment period complete incubate3 6. Incubate as per Protocol add_reagent->incubate3 measure 7. Measure Signal (Absorbance, Fluorescence) incubate3->measure Staining/Reaction complete analyze 8. Calculate % Viability or % Apoptosis measure->analyze

Caption: Experimental workflow for assessing cell viability after drug treatment.

G Simplified Progesterone Receptor Signaling MD This compound (Progesterone Agonist) PR Progesterone Receptor (PR) (Cytoplasmic) MD->PR Binds to PR_active Activated PR Complex (Dimerized) PR->PR_active Conformational Change & Dimerization Nucleus Nucleus PR_active->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Regulates Response Cellular Response (e.g., G1 Arrest, Senescence, Inhibition of Proliferation) Transcription->Response

Caption: Progesterone receptor signaling pathway activated by this compound.

G Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., High Variability, No Effect) q1 Is the vehicle control toxic? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is there high variability? q1->q2 No sol1 Reduce solvent concentration (e.g., DMSO < 0.1%) a1_yes->sol1 end Re-run Experiment sol1->end a2_yes Yes q2->a2_yes Yes q3 Is there no drug effect at all? q2->q3 No sol2 Check cell seeding density and pipetting technique. Avoid plate edge effects. a2_yes->sol2 sol2->end a3_yes Yes q3->a3_yes Yes q3->end No (other issue) sol3 Increase drug concentration range. Increase incubation time. Verify cell line sensitivity (PR expression). a3_yes->sol3 sol3->end

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Validation & Comparative

Comparative Efficacy Analysis: Mepregenol Diacetate vs. Megestrol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to provide a comparative efficacy guide between Mepregenol diacetate and Megestrol acetate have revealed a significant disparity in available scientific literature. While extensive data exists for Megestrol acetate, including numerous clinical trials and detailed pharmacological profiles, there is a notable absence of published research on this compound. Consequently, a direct, data-driven comparison of their respective efficacies is not feasible at this time.

This guide will therefore focus on providing a comprehensive overview of the well-documented efficacy and mechanisms of Megestrol acetate, supported by experimental data from key clinical studies. This information is intended to serve as a robust resource for researchers, scientists, and drug development professionals.

Megestrol Acetate: A Profile of a Synthetic Progestin

Megestrol acetate is a synthetic, orally active progestational agent with well-established efficacy in two primary therapeutic areas: the treatment of hormone-responsive cancers, such as breast and endometrial cancer, and the management of appetite and weight loss associated with conditions like cancer and AIDS-related cachexia.

Mechanism of Action

Megestrol acetate's therapeutic effects are mediated through its interaction with several key signaling pathways. As a progesterone receptor agonist, it can modulate the expression of genes involved in cell growth and proliferation, particularly in hormone-sensitive tissues. Its appetite-stimulating effects are thought to be multifactorial, involving the modulation of neuropeptides in the hypothalamus and the inhibition of pro-inflammatory cytokines that contribute to cachexia.

Megestrol_Acetate_MOA cluster_cellular Cellular Mechanisms cluster_systemic Systemic Effects MA Megestrol Acetate PR Progesterone Receptor MA->PR Binds GR Glucocorticoid Receptor MA->GR Binds Hypothalamus Hypothalamus MA->Hypothalamus Acts on Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MA->Cytokines Inhibits Gene Gene Transcription (Cell Cycle Arrest, Apoptosis) PR->Gene Modulates Tumor Decreased Tumor Growth Gene->Tumor Appetite Increased Appetite Hypothalamus->Appetite Cytokines->Appetite Suppresses

Figure 1: Simplified signaling pathway of Megestrol Acetate.

Clinical Efficacy of Megestrol Acetate

The efficacy of Megestrol acetate has been evaluated in numerous clinical trials across its primary indications.

Appetite Stimulation and Cachexia

In patients with cancer- or AIDS-related cachexia, Megestrol acetate has demonstrated a significant ability to increase appetite and promote weight gain.

Study (Year)Patient PopulationDosageKey Efficacy EndpointsResults
Loprinzi et al. (1999)Cancer Anorexia/Cachexia800 mg/dayAppetite Enhancement, Weight ChangeSimilar appetite enhancement to dexamethasone, with a trend favoring megestrol acetate for non-fluid weight gain.
Jatoi et al. (2002)Cancer-Related Cachexia480-800 mg/dayAppetite Improvement, Weight GainSignificant improvement in appetite and weight gain compared to placebo.
Oster et al. (1994)AIDS-Related Cachexia800 mg/dayWeight Gain, Appetite ImprovementStatistically significant increase in mean weight and patient-reported appetite compared to placebo.
Breast Cancer

As a hormonal therapy for advanced breast cancer, Megestrol acetate has shown efficacy comparable to other standard treatments, particularly in postmenopausal women.

Study (Year)Patient PopulationDosageKey Efficacy EndpointsResults
Muss et al. (1994)Advanced Breast Cancer160 mg/dayObjective Response Rate28.8% objective response rate.
Abrams et al. (1993)Advanced Breast Cancer160 mg/dayResponse Rate, Time to ProgressionResponse rate of 25%, with a median time to progression of 6.5 months.
Willemse et al. (1990)Advanced Breast Cancer160 mg/dayResponse Rate25% response rate in patients previously treated with tamoxifen.
Endometrial Cancer

Megestrol acetate is also a therapeutic option for advanced or recurrent endometrial carcinoma.

Study (Year)Patient PopulationDosageKey Efficacy EndpointsResults
Lentz et al. (1996)Advanced or Recurrent Endometrial Cancer160 mg/dayObjective Response Rate24% objective response rate.
Thigpen et al. (1999)Advanced or Recurrent Endometrial Cancer160 mg/dayResponse Rate, SurvivalResponse rate of 17.5%, with a median survival of 7.1 months.

Experimental Protocols

To provide a clearer understanding of the data presented, the methodologies of key cited experiments are detailed below.

Loprinzi et al. (1999): A Randomized Comparison for Cancer Anorexia/Cachexia
  • Objective: To compare the efficacy of megestrol acetate, dexamethasone, and fluoxymesterone in treating cancer-associated anorexia/cachexia.

  • Study Design: A randomized, multi-center clinical trial.

  • Participants: Patients with advanced cancer experiencing anorexia/cachexia.

  • Intervention: Patients were randomized to receive one of three treatments:

    • Megestrol acetate (800 mg/day)

    • Dexamethasone (0.75 mg four times daily)

    • Fluoxymesterone (10 mg twice daily)

  • Primary Endpoints:

    • Appetite enhancement, assessed by patient self-report on a visual analog scale.

    • Change in non-fluid body weight.

  • Data Collection: Patient assessments were conducted at baseline and at monthly intervals.

Loprinzi_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Screening Patients with Advanced Cancer and Anorexia/Cachexia Randomization Randomization Screening->Randomization MA_Arm Megestrol Acetate (800 mg/day) Randomization->MA_Arm Dex_Arm Dexamethasone (0.75 mg QID) Randomization->Dex_Arm Flu_Arm Fluoxymesterone (10 mg BID) Randomization->Flu_Arm FollowUp Monthly Assessments: - Appetite (VAS) - Weight Change MA_Arm->FollowUp Dex_Arm->FollowUp Flu_Arm->FollowUp Analysis Comparative Efficacy Analysis FollowUp->Analysis

Figure 2: Workflow of the Loprinzi et al. (1999) clinical trial.

Conclusion

Megestrol acetate is a well-characterized synthetic progestin with demonstrated efficacy in managing cancer- and AIDS-related cachexia and as a hormonal agent in the treatment of breast and endometrial cancers. Its mechanisms of action, while not fully elucidated, involve interactions with progesterone and glucocorticoid receptors, leading to both systemic and cellular effects. The extensive body of clinical trial data provides a strong evidence base for its therapeutic use.

In contrast, the lack of available scientific literature on this compound precludes any meaningful comparison of its efficacy with Megestrol acetate. Further research and publication of data on this compound are necessary before such a comparative analysis can be conducted.

Mepregenol Diacetate vs. Progesterone: A Comparative Analysis of Progesterone Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the progesterone receptor (PR) binding kinetics of Mepregenol diacetate and the endogenous ligand, progesterone. Due to the limited availability of direct kinetic data for this compound, this comparison leverages binding affinity data for the structurally similar synthetic progestin, Megestrol acetate, as a surrogate. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies for key binding assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Overview of Progesterone Receptor Binding

The biological effects of progesterone and synthetic progestins are primarily mediated through their interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The kinetics of this binding—specifically the affinity, association rate, and dissociation rate—are critical determinants of the potency, efficacy, and duration of action of a given progestin.

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. A common measure of binding affinity is the dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Another common metric, particularly in competitive binding assays, is the half-maximal inhibitory concentration (IC50), which is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.

Due to the absence of publicly available direct binding kinetic data for this compound, the IC50 value for the structurally related compound, Megestrol acetate, is used as a proxy for comparison with progesterone.

CompoundReceptorParameterValue
Progesterone Human Progesterone Receptor B (PR-B)Apparent Kd12 nM[1]
Human Progesterone Receptor A (PR-A)Kd (self-association)1.08 µM[1]
Human Progesterone Receptor B (PR-B)Kd (self-association)8.8 µM[1]
Megestrol Acetate (as a surrogate for this compound)Bovine Progesterone ReceptorIC5011 nM[2]

Note: The provided Kd values for progesterone receptor isoforms A and B relate to their dimerization (self-association) and binding to DNA, which are downstream events following ligand binding. The apparent Kd of 12 nM for PR-B binding to a progesterone response element provides an indication of the concentration required for the ligand-receptor complex to exert its genomic effects. The IC50 value for Megestrol acetate provides a direct measure of its ability to compete with a ligand for binding to the receptor. It is important to note that the Megestrol acetate data is for the bovine progesterone receptor, which may differ in its binding characteristics from the human receptor.

Progesterone Receptor Signaling Pathway

The progesterone receptor mediates its effects through a complex signaling cascade. The classical genomic pathway involves direct regulation of gene expression, while non-genomic pathways can also be activated, leading to more rapid cellular responses.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR PR-HSP Complex Progesterone->PR Binds PR_P Progesterone-PR PR->PR_P Conformational Change HSP HSP PR->HSP Dissociates Dimer Dimerized PR PR_P->Dimer Dimerization PRE PRE Dimer->PRE Binds Dimer->Dimer_nuc Translocation Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Progesterone Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

  • Receptor Source: Purified recombinant human progesterone receptor or cell lysates from cells overexpressing the receptor (e.g., T47D breast cancer cells).

  • Radioligand: A high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020).

  • Test Compound: this compound or Megestrol acetate.

  • Reference Compound: Unlabeled progesterone.

  • Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors.

  • Scintillation Fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound and the reference compound (progesterone) in the assay buffer.

    • Dilute the receptor preparation and the radioligand to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add:

      • A fixed amount of the receptor preparation.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the unlabeled test compound or reference compound.

    • Include control wells for:

      • Total Binding: Receptor + radioligand (no competitor).

      • Non-specific Binding: Receptor + radioligand + a high concentration of unlabeled progesterone (to saturate all specific binding sites).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source Plate 96-well Plate Receptor->Plate Radioligand Radioligand ([³H]-Ligand) Radioligand->Plate Competitor Test Compound (e.g., this compound) Competitor->Plate Progesterone Unlabeled Progesterone Incubate Incubate to Equilibrium Plate->Incubate Filter Filter to Separate Bound from Free Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Fluid Wash->Scintillation Count Scintillation Counting Scintillation->Count Analysis Data Analysis (IC50/Ki Determination) Count->Analysis

References

Mepregenol Diacetate: A Comparative Analysis of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Mepregenol diacetate, primarily through its active metabolite megestrol acetate, to various steroid hormone receptors. Understanding the cross-reactivity profile of this compound is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding drug development strategies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective resource for the scientific community.

Executive Summary

This compound is a synthetic progestin whose primary therapeutic target is the progesterone receptor (PR) , for which it exhibits a high binding affinity. However, preclinical and clinical evidence indicates that its active form, megestrol acetate, also interacts with other members of the steroid receptor superfamily, notably the glucocorticoid receptor (GR) and the androgen receptor (AR) . Its affinity for the estrogen receptor (ER) is negligible. Data on its interaction with the mineralocorticoid receptor (MR) is limited, with reports suggesting very slight activity. This cross-reactivity, particularly with the GR and AR, may contribute to some of the therapeutic effects and side effects observed with megestrol acetate treatment.

Comparative Binding Affinity of Megestrol Acetate

The following table summarizes the quantitative binding affinities of megestrol acetate for various steroid receptors. It is important to note that the data is compiled from various sources, and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions.

ReceptorLigandBinding Affinity (Ki)Relative Binding AffinityNotes
Progesterone Receptor (PR) Megestrol AcetateNot explicitly found as Ki130% of progesterone[1]Potent agonist activity.
Glucocorticoid Receptor (GR) Megestrol Acetate8.71 nM (-log[M] = 8.06)[2]46% of dexamethasone; ~2x that of cortisol[3]Demonstrates significant binding and agonist activity.
Androgen Receptor (AR) Megestrol Acetate20.0 nM (-log[M] = 7.70)[2]Strong competitor for AR binding[4]Exhibits anti-androgenic effects by downregulating AR.[4]
Estrogen Receptor (ER) Megestrol AcetateNo significant binding reported-Does not compete with estradiol for ER binding.[4]
Mineralocorticoid Receptor (MR) Megestrol AcetateNot explicitly foundVery slight activity reported[5]Quantitative data is lacking.

Signaling Pathways and Cross-Reactivity

The interaction of megestrol acetate with multiple steroid receptors can trigger a complex network of intracellular signaling events. The following diagram illustrates the primary signaling pathway through the progesterone receptor and the potential cross-talk with the glucocorticoid and androgen receptor pathways.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Megestrol Acetate Megestrol Acetate PR Progesterone Receptor (PR) Megestrol Acetate->PR High Affinity GR Glucocorticoid Receptor (GR) Megestrol Acetate->GR Moderate Affinity AR Androgen Receptor (AR) Megestrol Acetate->AR Moderate Affinity HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization GR->HSP Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization PRE Progesterone Response Element PR_dimer->PRE GRE Glucocorticoid Response Element GR_dimer->GRE ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulation GRE->Gene_Transcription Modulation ARE->Gene_Transcription Modulation

Caption: Signaling pathways of Megestrol Acetate.

Experimental Protocols

The binding affinities of this compound and other steroids to their respective receptors are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., megestrol acetate) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:
  • Receptor Source: Purified recombinant steroid receptor protein or cytosol preparations from tissues or cells expressing the target receptor.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, [³H]-R1881 for AR).

  • Test Compound: this compound (or megestrol acetate) at various concentrations.

  • Reference Compound: Unlabeled specific ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Buffer appropriate for maintaining receptor stability and ligand binding (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and dithiothreitol).

  • Separation Method: Method to separate bound from free radioligand, such as dextran-coated charcoal, hydroxylapatite, or filter membranes.

  • Scintillation Counter: To measure radioactivity.

Workflow:

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

References

Comparative Analysis of Mepregenol Diacetate and Other Progestins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mepregenol diacetate and other synthetic progestins. Due to the limited availability of public data on this compound, this document uses representative data from other well-characterized progestins to illustrate comparative methodologies and data presentation. All quantitative data and experimental protocols are based on established standards for progestin evaluation.

Introduction to Progestins

Progestins are synthetic progestogens that mimic the effects of endogenous progesterone, a key hormone in the menstrual cycle, pregnancy, and embryogenesis. They are broadly classified based on their chemical structure into pregnanes, estranes, and gonanes. These compounds exert their effects primarily through binding to and activating the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor. The clinical and physiological effects of progestins are determined by their affinity and selectivity for the PR, as well as their interactions with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Comparative Performance of Progestins

The therapeutic utility of a progestin is defined by its specific binding affinity for the progesterone receptor and its cross-reactivity with other steroid receptors. High selectivity for the PR is often desirable to minimize off-target effects. The following tables present a comparative summary of the receptor binding affinity and in vitro bioactivity of several representative progestins.

Note: Specific quantitative data for this compound is not available in the public domain. The data presented below is for illustrative purposes, comparing other common progestins.

Table 1: Comparative Receptor Binding Affinity (RBA) of Various Progestins
ProgestinProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
Progesterone100<11
Megestrol Acetate130[1]146[2]
Medroxyprogesterone Acetate120542[2]
Norethisterone15060<1
Levonorgestrel320150<1
Desogestrel (etonogestrel)45050<1
Drospirenone80<1<1

RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Dexamethasone for GR) and can vary depending on the assay conditions.

Table 2: Comparative In Vitro Progestational Activity
ProgestinAssay TypeCell LineEndpointRelative Potency (Progesterone = 1)
Megestrol AcetateTransactivation AssayT47DMMTV-luciferase induction~1.5
Medroxyprogesterone AcetateAlkaline Phosphatase InductionIshikawaAP activity~2.0
NorethisteroneTransactivation AssayT47DMMTV-luciferase induction~1.8
LevonorgestrelTransactivation AssayT47DMMTV-luciferase induction~3.5

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of progestin activity. Below are standard protocols for key in vitro assays used to characterize progestins.

Receptor Binding Assay Protocol (Competitive Radioligand Binding Assay)
  • Preparation of Cytosol: Target tissue (e.g., rabbit uterus for PR, rat prostate for AR) is homogenized in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain a cytosolic fraction containing the receptors.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-DHT for AR) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled competitor progestin (e.g., this compound, Megestrol acetate). Non-specific binding is determined in parallel incubations with a large excess of the unlabeled natural ligand.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor progestin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

In Vitro Transactivation Assay Protocol (Reporter Gene Assay)
  • Cell Culture and Transfection: A suitable human cell line expressing the progesterone receptor (e.g., T47D breast cancer cells) is cultured. Cells are transiently transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test progestin or a vehicle control.

  • Cell Lysis and Reporter Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter gene activity is normalized to the control plasmid activity. Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the progestin.

Signaling Pathways of Progestins

Progestins primarily mediate their effects through the classical genomic signaling pathway. However, rapid non-genomic signaling has also been described.

Classical (Genomic) Signaling Pathway

Progestin_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_complex PR-HSP Complex PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR_dimer PR Dimer PRE Progesterone Response Element (PRE) Transcription Gene Transcription mRNA mRNA Protein Protein Synthesis Cellular_Response Cellular Response

Non-Genomic Signaling Pathway

Some progestins can also initiate rapid signaling events from the cell membrane or cytoplasm, often involving the activation of protein kinases.

Progestin_NonGenomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Progestin Progestin mPR Membrane PR (mPR) Progestin->mPR Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) mPR->Kinase_Cascade Activates Ion_Channels Ion Channel Modulation mPR->Ion_Channels Second_Messengers Second Messenger Activation mPR->Second_Messengers Rapid_Cellular_Effects Rapid Cellular Effects Kinase_Cascade->Rapid_Cellular_Effects Ion_Channels->Rapid_Cellular_Effects Second_Messengers->Rapid_Cellular_Effects

Experimental Workflow for Progestin Comparison

A typical workflow for the comparative analysis of novel progestins involves a series of in vitro and in vivo assays.

Progestin_Comparison_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Receptor_Binding Receptor Binding Assays (PR, AR, GR, etc.) Potency_Selectivity Determine Potency and Selectivity Receptor_Binding->Potency_Selectivity Transactivation Transactivation Assays (Agonist/Antagonist Activity) Transactivation->Potency_Selectivity Cell_Proliferation Cell Proliferation Assays (e.g., T47D, Ishikawa) Cell_Proliferation->Potency_Selectivity Clauberg_Test Clauberg Test (Endometrial Transformation) Side_Effect_Profile Assess Potential Side Effect Profile Clauberg_Test->Side_Effect_Profile Anti_Ovulatory Anti-Ovulatory Activity Anti_Ovulatory->Potency_Selectivity Androgenic_Activity Androgenic/Anti-androgenic Activity Androgenic_Activity->Side_Effect_Profile Lead_Selection Lead Candidate Selection Potency_Selectivity->Lead_Selection Side_Effect_Profile->Lead_Selection

Conclusion

The comprehensive evaluation of a novel progestin such as this compound requires a systematic approach, including the determination of its receptor binding profile, in vitro and in vivo potency, and potential off-target effects. While specific data for this compound remains elusive in publicly accessible literature, the methodologies and comparative frameworks presented in this guide provide a robust foundation for its characterization and comparison with other progestins. Future research should focus on generating and publishing these critical datasets to fully understand the therapeutic potential of this compound.

References

Mepregenol Diacetate and Cancer Cell Lines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Mepregenol diacetate and its closely related compound, Megestrol acetate, against various cancer cell lines. Due to the limited availability of specific data on this compound, this report heavily references data from studies on Megestrol acetate to provide a broader understanding of the potential anti-cancer effects of this class of synthetic progestins.

Efficacy of Mepregenol Derivative and Megestrol Acetate

While data on this compound is scarce, a study on a derivative, Mepregenol 17-acetate 3-acrylate, has shown cytotoxic activity against the HeLa cervical cancer cell line. In comparison, Megestrol acetate has been more broadly studied across a range of cancer cell lines, demonstrating varied efficacy.

Table 1: Comparative Efficacy of Mepregenol Derivative and Megestrol Acetate in Different Cancer Cell Lines

CompoundCancer TypeCell LineKey Findings
Mepregenol 17-acetate 3-acrylateCervical CancerHeLaIC50 of 30 µM in native culture and 9.1 µM in estradiol-stimulated culture.[1]
Megestrol acetateLiver CancerHepG2, BEL-7402Inhibited cell growth in a dose- and time-dependent manner.[2]
Megestrol acetateEndometrial CancerIshikawa, HHUAReduced cell growth and induced G1 arrest and cellular senescence.[3]

Experimental Protocols

The following outlines a standard protocol for determining the efficacy of a compound on cancer cell lines using a cell viability assay.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilization solution is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read on a microplate reader.

  • Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

G Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate (24h, 48h, 72h) Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT) Incubate2->Assay Measure Measure Absorbance Assay->Measure Analyze Data Analysis & IC50 Determination Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Cell Viability Assay.

Signaling Pathways

The anti-cancer effects of Megestrol acetate are mediated through the modulation of specific signaling pathways.

PR-B/FOXO1 Pathway in Endometrial Cancer

In endometrial cancer, Megestrol acetate has been shown to induce cell senescence by interacting with the Progesterone Receptor B (PR-B)/FOXO1 axis.[3] This interaction leads to the upregulation of p21, a cell cycle inhibitor, resulting in G1 arrest and cellular senescence.[3]

G MA Megestrol Acetate PRB Progesterone Receptor B (PR-B) MA->PRB activates FOXO1 FOXO1 PRB->FOXO1 interacts with p21 p21 FOXO1->p21 upregulates CellCycle Cell Cycle Progression p21->CellCycle inhibits (G1 Arrest) Senescence Cell Senescence CellCycle->Senescence

Caption: Megestrol Acetate-Induced Senescence via PR-B/FOXO1 Pathway.

MAPK Pathway in Liver Cancer

In liver cancer cell lines, the combination of Megestrol acetate and Arsenic Trioxide (ATO) has been demonstrated to enhance antitumor efficacy by inducing apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of p38, JNK1/2, and ERK1/2.[2]

G cluster_0 Treatment MA Megestrol Acetate MAPK MAPK Pathway MA->MAPK ATO Arsenic Trioxide ATO->MAPK p38 p-p38 MAPK->p38 JNK p-JNK1/2 MAPK->JNK ERK p-ERK1/2 MAPK->ERK Apoptosis Apoptosis p38->Apoptosis induces JNK->Apoptosis induces ERK->Apoptosis induces

Caption: MAPK Pathway Activation in Liver Cancer.

References

A Head-to-Head Comparison of Mepregenol Diacetate and Levonorgestrel for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent progestins, this guide furnishes a comparative overview of Mepregenol diacetate and Levonorgestrel. The following sections detail their respective mechanisms of action, receptor binding affinities, and pharmacokinetic profiles, supported by experimental data and methodologies to inform further research and development in contraceptive and therapeutic applications.

Introduction

This compound, also known as Acetomepregenol, is a synthetic progestin that primarily functions as a prodrug, being metabolized into the active compound megestrol acetate. Levonorgestrel is a second-generation synthetic progestogen widely utilized in hormonal contraception, including daily oral pills and emergency contraception. Both compounds exert their primary effects through interaction with the progesterone receptor, yet their distinct chemical structures and pharmacokinetic properties lead to different clinical profiles and applications. This guide provides a comprehensive, data-driven comparison to assist researchers and drug development professionals in evaluating these two progestational agents.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound (as its active metabolite, megestrol acetate) and Levonorgestrel, providing a clear comparison of their biochemical and pharmacokinetic properties.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (IC50)SpeciesNotes
Megestrol AcetateProgesterone Receptor11 nM[1]BovineData for the active metabolite of this compound.
LevonorgestrelProgesterone ReceptorHigh Affinity[2][3]HumanSpecific IC50 values from comparative studies are not readily available in the public domain, but it is consistently characterized as a high-affinity ligand.

Table 2: Pharmacokinetic Parameters

ParameterThis compound (as Megestrol Acetate)Levonorgestrel
Bioavailability Well-absorbed orally[4]~100%[5]
Protein Binding Extensively bound to plasma proteins[4]97.5-99% (primarily to SHBG)[6]
Metabolism Hepatic (hydroxylation and conjugation)[4]Hepatic (reduction, hydroxylation, conjugation)[2]
Elimination Half-life 20-50 hours[4]Varies with formulation and individual factors
Excretion Primarily urine[4]Urine and feces[7]

Mechanism of Action and Signaling Pathways

Both this compound (via megestrol acetate) and Levonorgestrel are agonists of the progesterone receptor (PR). Their binding to the PR initiates a cascade of molecular events that modulate gene expression and cellular function, leading to their contraceptive and therapeutic effects.

Progesterone Receptor Signaling Pathway

Upon binding to its ligand, the progesterone receptor translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to various physiological effects, including inhibition of ovulation, thickening of cervical mucus, and alterations in the endometrium that are unfavorable for implantation.[2][3][8]

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (this compound/ Levonorgestrel) PR Progesterone Receptor (PR) Progestin->PR Binding Progestin_PR_complex Progestin-PR Complex PR->Progestin_PR_complex PRE Progesterone Response Element (PRE) Progestin_PR_complex->PRE Translocation & Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Initiation

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

The following sections provide an overview of the methodologies used to determine the key parameters presented in this guide.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol Overview:

  • Membrane Preparation: Cell membranes expressing the progesterone receptor are isolated and prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Levonorgestrel).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).[9][10][11][12]

Receptor_Binding_Assay start Start membrane_prep Prepare Membranes with Progesterone Receptor start->membrane_prep incubation Incubate with Radioligand & Test Compound membrane_prep->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioligand filtration->quantification analysis Calculate IC50 & Binding Affinity quantification->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Decidual Cell Assay for Progestational Activity

This in vitro assay assesses the progestational activity of a compound by measuring its ability to induce the differentiation of endometrial stromal cells into decidual cells.

Protocol Overview:

  • Cell Culture: Primary human endometrial stromal cells are isolated and cultured.

  • Treatment: The cells are treated with the test compound (this compound or Levonorgestrel) over a period of several days.

  • Morphological Assessment: Changes in cell morphology, characteristic of decidualization (e.g., polygonal shape), are observed under a microscope.

  • Biochemical Marker Analysis: The expression and/or secretion of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), are quantified using techniques like ELISA or RT-qPCR.

  • Data Analysis: The level of decidualization induced by the test compound is compared to that of a known progestin (e.g., progesterone) to determine its relative progestational activity.[13][14][15][16]

Decidual_Cell_Assay start Start cell_culture Culture Endometrial Stromal Cells start->cell_culture treatment Treat Cells with Test Compound cell_culture->treatment assessment Assess Decidualization (Morphology & Markers) treatment->assessment analysis Quantify Progestational Activity assessment->analysis end End analysis->end

Caption: Experimental Workflow for Decidual Cell Assay.

Conclusion

This guide provides a foundational comparison of this compound and Levonorgestrel, highlighting key differences in their quantitative pharmacological parameters. While both act as progesterone receptor agonists, the available data suggests that megestrol acetate, the active metabolite of this compound, has a quantifiable binding affinity. Levonorgestrel is well-characterized as a high-affinity progestin with high bioavailability. The provided experimental workflows offer a basis for the design of further comparative studies. For drug development professionals, a thorough understanding of these differences is crucial for the targeted design and application of new progestin-based therapies. Further head-to-head experimental studies are warranted to provide a more direct and comprehensive comparison of their potencies and clinical efficacies.

References

In Vivo Validation of Progestin Anti-Tumor Effects: A Comparative Guide Featuring Megestrol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific in vivo data on the anti-tumor effects of Mepregenol diacetate. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a closely related and extensively studied compound, Megestrol acetate . Due to their structural similarities as synthetic progestins, the data on Megestrol acetate serves as a crucial reference point for understanding the potential anti-tumor activities of this class of compounds.

Structural and Functional Comparison

This compound and Megestrol acetate are both derivatives of progesterone and share a common steroidal backbone, suggesting they may exert their biological effects through similar mechanisms. While specific data for this compound is limited, Megestrol acetate is a well-established therapeutic agent used in the treatment of certain cancers and cancer-related cachexia.[1][2][3]

CompoundChemical StructureKnown Anti-Tumor Activity
This compound C26H36O5Data not readily available in public literature.
Megestrol acetate C24H32O4Established activity in breast and endometrial cancers.[1] Also investigated for its effects on lung, and esophageal cancers.[3][4]

In Vivo Anti-Tumor Effects of Megestrol Acetate: A Data Summary

Megestrol acetate has been the subject of numerous in vivo studies and clinical trials to evaluate its efficacy as an anti-tumor agent. The following table summarizes key findings from preclinical and clinical research.

Cancer TypeModel/Study PopulationDosageKey OutcomesReference
Breast Cancer Postmenopausal patients with advanced breast cancer160 mg/day26% of patients showed improvement. The drug was well-tolerated with no significant toxicity.(Ansfield et al., 1976)
Lung Cancer Patients with locally advanced non-small cell lung cancer undergoing chemoradiotherapyNot specifiedInvestigating the role in maintaining appetite and body weight during treatment.[4]
Esophageal Cancer Patients with esophageal squamous carcinoma undergoing radical chemoradiationNot specifiedEvaluating the curative effect and side effects to provide guidelines for rational use.[3][3]
Various Cancers Cancer patients with weight loss or loss of appetiteNot specifiedStudied with or without mirtazapine to treat cancer anorexia-cachexia syndrome.(ClinicalTrials.gov, NCT01501396)

Experimental Protocols: Representative In Vivo Study of Megestrol Acetate

While specific protocols for this compound are unavailable, the following outlines a typical experimental design for evaluating the in vivo anti-tumor effects of a progestin like Megestrol acetate in a preclinical setting, based on common methodologies in cancer research.

Objective: To assess the anti-tumor efficacy of Megestrol acetate in a xenograft mouse model of human breast cancer.

Materials and Methods:

  • Cell Culture: Estrogen receptor-positive (ER+) human breast cancer cells (e.g., MCF-7) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude mice), aged 6-8 weeks, are used.

  • Tumor Implantation: A suspension of 1 x 10^7 MCF-7 cells in 100 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers, calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=10 per group):

    • Control Group: Receives daily vehicle (e.g., corn oil) via oral gavage.

    • Megestrol Acetate Group: Receives a daily dose of Megestrol acetate (e.g., 50 mg/kg) dissolved in the vehicle via oral gavage.

  • Drug Administration: Treatment is administered for a predefined period (e.g., 28 days).

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues are processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

    • Blood samples may be collected for pharmacokinetic analysis.

  • Statistical Analysis: Tumor growth curves are compared between groups using appropriate statistical tests (e.g., two-way ANOVA). Final tumor weights and biomarker expression are compared using t-tests or Mann-Whitney U tests.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms and processes involved in this line of research, the following diagrams are provided.

G Potential Signaling Pathway of Progestin Anti-Tumor Action cluster_cell Tumor Cell cluster_nucleus MA Megestrol Acetate PR Progesterone Receptor MA->PR nucleus Nucleus PR->nucleus PRE Progesterone Response Elements (DNA) PR->PRE Dimerization & Translocation Gene_Expression Altered Gene Expression (e.g., cell cycle inhibitors, apoptosis factors) PRE->Gene_Expression Growth_Inhibition Tumor Growth Inhibition Gene_Expression->Growth_Inhibition

Caption: A diagram illustrating the potential mechanism of action for Megestrol acetate, involving progesterone receptor activation and subsequent changes in gene expression leading to tumor growth inhibition.

G Typical In Vivo Anti-Tumor Efficacy Workflow A 1. Cell Culture (e.g., Human Cancer Cells) B 2. Tumor Implantation (Immunodeficient Mice) A->B C 3. Tumor Growth & Group Randomization B->C D 4. Treatment Administration (Drug vs. Vehicle) C->D E 5. Tumor Volume Monitoring D->E E->D Repeated Measures F 6. Endpoint Analysis (Tumor Weight, Biomarkers) E->F G 7. Data Analysis & Conclusion F->G

Caption: A flowchart outlining the standard experimental workflow for assessing the in vivo efficacy of an anti-tumor compound in a xenograft animal model.

Conclusion

While direct in vivo validation of this compound's anti-tumor effects remains to be published, the extensive research on the structurally similar progestin, Megestrol acetate, provides a strong foundation for its potential efficacy. The data on Megestrol acetate demonstrates anti-tumor activity in hormone-sensitive cancers, such as breast and endometrial cancer, and it is also being investigated in other malignancies. The provided experimental workflow offers a standard methodology for the future in vivo evaluation of this compound. Based on the principle of structural similarity, it is plausible that this compound could exhibit a comparable anti-tumor profile to Megestrol acetate. However, this hypothesis requires rigorous preclinical and clinical investigation to be confirmed. Researchers are encouraged to use the information on Megestrol acetate as a guide for designing and interpreting future studies on this compound.

References

A Comparative Analysis of the Metabolic Stability of Mepregenol Diacetate and Norethindrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of Mepregenol diacetate and Norethindrone, two synthetic progestins. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall clinical efficacy. Due to the limited direct data on this compound, the structurally related and well-studied compound, Megestrol acetate, has been used as a proxy for its metabolic characteristics.

Executive Summary

In Vitro Metabolic Stability Data

The following table summarizes the available quantitative data for the in vitro metabolic stability of Megestrol acetate in human liver microsomes (HLM).

CompoundTest SystemParameterValue
Megestrol AcetateHuman Liver Microsomes (HLM)Intrinsic Clearance (CLint) for Metabolite 1 (M1) formation51 µL/min/mg protein[1]
Megestrol AcetateHuman Liver Microsomes (HLM)Intrinsic Clearance (CLint) for Metabolite 2 (M2) formation31 µL/min/mg protein[1]
NorethindroneHuman Liver Microsomes (HLM)Intrinsic Clearance (CLint)Data not available in the reviewed literature.
NorethindroneHuman Liver Microsomes (HLM)Half-life (t½)Data not available in the reviewed literature.

Metabolic Pathways and Enzymes

This compound (via Megestrol Acetate)

The metabolism of Megestrol acetate, a close structural analog of this compound, has been shown to proceed through two main phases.

Phase I Metabolism (Oxidation): The initial oxidative metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] This phase results in the formation of two major hydroxylated metabolites, M1 and M2.[1]

Phase II Metabolism (Glucuronidation): Following oxidation, the hydroxylated metabolites of Megestrol acetate undergo conjugation with glucuronic acid. This reaction is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B17, among other UGTs, to form secondary glucuronides which are more water-soluble and readily excreted.[1][2]

Megestrol Acetate Megestrol Acetate Oxidative Metabolites (M1, M2) Oxidative Metabolites (M1, M2) Megestrol Acetate->Oxidative Metabolites (M1, M2) CYP3A4, CYP3A5 Glucuronide Conjugates Glucuronide Conjugates Oxidative Metabolites (M1, M2)->Glucuronide Conjugates UGT2B17

Metabolic Pathway of Megestrol Acetate.
Norethindrone

The metabolism of Norethindrone also involves Phase I and Phase II reactions.

Phase I Metabolism (Hydroxylation and Reduction): Norethindrone undergoes hydroxylation primarily catalyzed by CYP3A4, with contributions from CYP2C9 and CYP2C19.[3] Additionally, it undergoes extensive reduction of the alpha, beta-unsaturated ketone in its A-ring.

Phase II Metabolism (Sulfation and Glucuronidation): The metabolites of Norethindrone are conjugated to form sulfates and glucuronides, facilitating their elimination from the body.

Norethindrone Norethindrone Hydroxylated Metabolites Hydroxylated Metabolites Norethindrone->Hydroxylated Metabolites CYP3A4, CYP2C9, CYP2C19 Reduced Metabolites Reduced Metabolites Norethindrone->Reduced Metabolites Sulfate & Glucuronide Conjugates Sulfate & Glucuronide Conjugates Hydroxylated Metabolites->Sulfate & Glucuronide Conjugates Sulfotransferases, UGTs Reduced Metabolites->Sulfate & Glucuronide Conjugates Sulfotransferases, UGTs

Metabolic Pathway of Norethindrone.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of a compound using human liver microsomes.

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Prepare the incubation mixture containing HLM, phosphate buffer, and MgCl₂ in a 96-well plate.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - HLM - Buffer - NADPH System Mix Mix Compound, HLM, Buffer Reagents->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Initiate Initiate with NADPH Pre-incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate with Solvent Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

References

Statistical analysis of Mepregenol diacetate treatment effects

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Sufficient Data for Mepregenol Diacetate

A comprehensive search for "this compound" has yielded insufficient quantitative data, experimental protocols, and specific signaling pathway information to generate a meaningful comparison guide as per the user's request. The available scientific literature does not provide the necessary details to perform a statistical analysis of its treatment effects or compare it objectively with other alternatives.

Therefore, this guide will focus on a closely related and well-documented synthetic progestin, Megestrol Acetate , for which a wealth of experimental data exists. This will serve as an example of the requested content type, providing a comparison with other common progestin-based treatments for conditions such as endometrial hyperplasia.

Comparison Guide: Megestrol Acetate and Other Progestin-Based Therapies for Endometrial Hyperplasia

This guide provides a statistical analysis and comparison of Megestrol Acetate with other progestin-based treatments for endometrial hyperplasia, targeting researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of Progestin Treatments

The following table summarizes the efficacy of different progestin-based therapies in treating endometrial hyperplasia, based on data from various clinical studies.

Treatment RegimenDosageDurationComplete Remission/Regression RateStudy Population
Megestrol Acetate (Oral) 40 mg/day9 - 104 months>90% complete remission[1]52 postmenopausal women with adenomatous hyperplasia, atypical hyperplasia, or adenocarcinoma in situ[1]
80 - 120 mg/day~6 months81% regression to normal endometrium, 94% loss of atypia[2]Patients with complex atypical hyperplasia[2]
160 mg/dayAt least 12 weeksPositive response within 4 weeks31 patients with atypical EH and well- to moderately-differentiated endometrial carcinoma
Medroxyprogesterone Acetate (MPA) (Oral) 10 - 30 mg/day6 - 12 months15/18 patients had regression of disease18 patients with atypical hyperplasia
10 mg/day3 months (cyclical) or 6 weeks (continuous)54.8% - 82% complete response[3]Patients with endometrial hyperplasia[3]
Levonorgestrel-releasing IUD (LNG-IUD) 20 µ g/day (local release)6 months - 2 years88.1% - 100% regression/remission[3][4]Perimenopausal women with non-atypical EH and patients with EH with/without atypia[3][4]
Micronized Progesterone (Vaginal Cream) Not specified3 - 6 months90.5% complete regression78 patients with hyperplasia without atypia
Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of results.

Trial of Megestrol Acetate in Postmenopausal Women [1]

  • Objective: To evaluate the long-term efficacy and safety of continuous low-dose megestrol acetate in treating endometrial hyperplasia in postmenopausal women who were poor surgical risks.

  • Participants: 52 postmenopausal women with histologically confirmed adenomatous hyperplasia, atypical hyperplasia, or adenocarcinoma in situ.

  • Intervention: Continuous oral administration of megestrol acetate at a dose of 40 mg per day.

  • Duration: Treatment duration ranged from 9 to 104 months, with a mean of 42 months.

  • Monitoring: Follow-up endometrial biopsies were performed to assess the histological response to treatment.

  • Primary Outcome: The rate of complete remission of endometrial hyperplasia.

Study of Oral Progestins for Atypical Endometrial Hyperplasia [2]

  • Objective: To assess the efficacy of oral megestrol acetate and medroxyprogesterone acetate in causing regression of atypical endometrial hyperplasia.

  • Participants: Women with atypical endometrial hyperplasia. One arm of a comparative mention included 17 women treated with either MPA or megestrol acetate.

  • Intervention: Oral megestrol acetate (80 to 120 mg daily) or oral medroxyprogesterone acetate (10 to 30 mg daily).

  • Duration: Approximately 3 to 12 months.

  • Monitoring: Endometrial sampling was recommended every 2 to 3 months during therapy until regression was observed, and then every 6 to 12 months.

  • Primary Outcome: Regression of atypical hyperplasia to no hyperplasia or hyperplasia without atypia.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Progestins

Progestins, including Megestrol Acetate, exert their therapeutic effects primarily by binding to and activating progesterone receptors (PRs).[5][6] This interaction triggers a cascade of molecular events that lead to the anti-proliferative and pro-gestational effects on the endometrium. The general mechanism involves:

  • Hormone Binding: Progestin binds to the PR in the cytoplasm or nucleus of target cells.

  • Receptor Dimerization and Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there.

  • DNA Binding and Gene Transcription: The progestin-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Modulation of Gene Expression: This binding modulates the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation, leading to a decrease in the mitotic activity of the endometrium and a transformation from a proliferative to a secretory state.[7]

Progestin_Signaling_Pathway cluster_cell Endometrial Cell cluster_nucleus Progestin Progestin (e.g., Megestrol Acetate) PR Progesterone Receptor (PR) Progestin->PR Binds to Progestin_PR Progestin-PR Complex PR->Progestin_PR Nucleus Nucleus Progestin_PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Regulates Cellular_Effects Anti-proliferative & Secretory Effects Gene_Transcription->Cellular_Effects Leads to

Caption: General signaling pathway of progestins in endometrial cells.

Experimental Workflow for Evaluating Progestin Efficacy

The typical workflow for a clinical trial evaluating the efficacy of a progestin treatment for endometrial hyperplasia involves several key stages, from patient recruitment to data analysis.

Experimental_Workflow Start Patient Recruitment (with Endometrial Hyperplasia) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Megestrol Acetate) Randomization->Treatment_A Treatment_B Control/Alternative Treatment Group B Randomization->Treatment_B Treatment_Phase Treatment Period (e.g., 3-6 months) Treatment_A->Treatment_Phase Treatment_B->Treatment_Phase Monitoring Regular Monitoring (Endometrial Biopsy) Treatment_Phase->Monitoring Data_Collection Data Collection (Histological Changes, Adverse Events) Monitoring->Data_Collection Analysis Statistical Analysis (Comparison of Remission Rates) Data_Collection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: A typical experimental workflow for a clinical trial of progestin therapy.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Mepregenol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mepregenol diacetate, a synthetic progestin, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is not only a matter of best practice but also a legal requirement under various regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions for handling this compound. Personal Protective Equipment (PPE) is essential to minimize exposure.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat to protect skin and clothing
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Always handle this compound in a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical and chemical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Hormonal compounds are often considered hazardous waste due to their potential to disrupt endocrine systems in the environment.

1. Waste Identification and Classification:

The first step is to classify the waste. This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be treated as hazardous chemical waste. It is crucial to avoid mixing hazardous waste with non-hazardous waste to prevent cross-contamination and increased disposal costs.[2]

2. Segregation and Collection:

Proper segregation of waste is critical in a laboratory setting.[3]

  • Solid Waste: Collect unused or expired this compound powder, and any grossly contaminated items like weighing boats or filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain. The EPA has banned the sewering of hazardous pharmaceutical waste.[4][5]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[2]

3. Labeling and Storage:

All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.[3] Store these containers in a designated, secure, and well-ventilated area away from incompatible materials.

4. Arrange for Professional Disposal:

Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.[3] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4] Do not attempt to dispose of this material in the regular trash.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: this compound Waste Generated classify Classify as Hazardous Pharmaceutical Waste start->classify segregate Segregate Waste Streams classify->segregate solid Solid Waste (powder, contaminated labware) segregate->solid liquid Liquid Waste (solutions) segregate->liquid sharps Contaminated Sharps segregate->sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps->collect_sharps store Store Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store contact Contact Licensed Hazardous Waste Disposal Service store->contact end End: Proper Disposal via Incineration contact->end

This compound Disposal Workflow

Experimental Protocols

While specific experimental protocols for this compound are diverse, the handling and disposal procedures remain consistent. For instance, in a cell culture experiment, any media containing this compound should be collected as hazardous liquid waste. Similarly, in an animal study, any unused formulated diet containing the compound should be disposed of as hazardous solid waste.

The following diagram outlines a logical workflow for handling this compound from receipt to disposal within a laboratory setting.

G cluster_0 Pre-Experiment cluster_1 Experimentation cluster_2 Post-Experiment & Disposal receive Receive this compound log Log into Chemical Inventory receive->log store_chem Store in Designated, Secure Location log->store_chem weigh Weigh Compound in Ventilated Enclosure store_chem->weigh Retrieve for Use prepare Prepare Solutions/Formulations weigh->prepare conduct Conduct Experiment prepare->conduct decontaminate Decontaminate Work Surfaces conduct->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) conduct->segregate_waste decontaminate->segregate_waste dispose Dispose via Licensed Hazardous Waste Vendor segregate_waste->dispose

References

Safeguarding Your Research: Personal Protective Equipment for Mepregenol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and handling protocols for Mepregenol diacetate, ensuring the protection of researchers and the integrity of experimental work. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe laboratory environment.

This compound, a synthetic progestin, requires careful handling due to its hormonal activity and potential health effects. The following personal protective equipment (PPE) and procedures are mandatory for all personnel working with this compound.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound, based on safety data sheets for the compound and related substances.

PPE CategoryItemSpecifications and Use Cases
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact.[1]
Face ShieldRecommended in situations with a potential for splashing, such as when handling liquid solutions of the compound.
Hand Protection Chemical-Resistant GlovesWear impervious gloves.[1] Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving for enhanced protection. PVC gloves are also an option.[2][3]
Body Protection Laboratory CoatA standard laboratory coat is suitable for handling small quantities.
Impervious Clothing/CoverallsFor larger quantities, wear fire/flame resistant and impervious clothing.[1] A disposable laboratory coat or coverall of low permeability is recommended for quantities up to 1 kilogram.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] A NIOSH/MSHA approved respirator should be used.[4]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[5]

  • Spill Management: In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For minor spills, use an absorbent material, and for dry spills, carefully sweep up to avoid generating dust.[2] Place all contaminated materials in a sealed container for disposal.[4]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a labeled, sealed container.

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task and Potential for Exposure Select_PPE Select Appropriate PPE Based on Task Assess_Task->Select_PPE Determine Risk Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Ensure Protection Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed if Safe Handle_Chemical Handle this compound in Ventilated Area Don_PPE->Handle_Chemical Monitor_Conditions Monitor for Spills or Exposure Handle_Chemical->Monitor_Conditions Doff_PPE Doff PPE and Dispose of Contaminated Items Monitor_Conditions->Doff_PPE Task Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Secure_Chemical Securely Store or Dispose of Chemical Wash_Hands->Secure_Chemical Spill_Response Initiate Spill Response Protocol Spill_Response->Handle_Chemical Decontaminate and Resume

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepregenol diacetate
Reactant of Route 2
Reactant of Route 2
Mepregenol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.